molecular formula C8H7N3O4 B3293942 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 885524-69-6

6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one

Katalognummer: B3293942
CAS-Nummer: 885524-69-6
Molekulargewicht: 209.16 g/mol
InChI-Schlüssel: UKMPWBSPQZCXLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one is a useful research compound. Its molecular formula is C8H7N3O4 and its molecular weight is 209.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

6-amino-7-nitro-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O4/c9-4-1-5-7(2-6(4)11(13)14)15-3-8(12)10-5/h1-2H,3,9H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMPWBSPQZCXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C(=C2)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Pharmacological Versatility of Benzoxazin-3-one Derivatives: Mechanisms, Screening Protocols, and Therapeutic Horizons

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2H-1,4-benzoxazin-3(4H)-one scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. Originally identified in natural plant allelochemicals and phytotoxins such as DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one)[1], synthetic derivatives of this core have demonstrated profound efficacy across oncology, immunology, and endocrinology. This whitepaper dissects the structural causality behind the scaffold's biological activity, maps its diverse mechanisms of action, and provides self-validating experimental protocols for evaluating these compounds in preclinical pipelines.

Structural Determinants of Pharmacological Promiscuity

The foundational strength of the benzoxazin-3-one core lies in its unique physicochemical properties. The planar, rigid structure features a robust π−π conjugated system and a significant dipole moment ( μ )[2].

From a medicinal chemistry perspective, this planarity is not merely a structural feature; it is the primary driver of biological causality. It makes the scaffold highly prone to non-covalent interactions—specifically hydrophobic effects, electrostatic interactions, van der Waals forces, and hydrogen bonding[2]. This allows the core to act as a "molecular chameleon," capable of intercalating into nucleic acids or binding with high affinity to the orthosteric pockets of diverse enzymes and G protein-coupled receptors (GPCRs)[2].

Mechanistic Pathways in Target Pathologies

Oncology: Intercalation-Driven Apoptosis and Autophagy

In cancer therapeutics, modifying the 2H-1,4-benzoxazin-3(4H)-one scaffold with 1,2,3-triazole groups yields compounds that aggressively target tumor proliferation[3]. Because both the benzoxazinone and triazole moieties are rigid and planar, these derivatives act as potent DNA intercalators[3].

Upon intercalation, the compounds induce severe DNA double-strand breaks, evidenced by the rapid upregulation of γ -H2AX[4]. This DNA damage response triggers a dual-pathway mechanism:

  • Apoptosis: Activation of caspase-7, leading to programmed cell death[4].

  • Autophagy: Upregulation of LC3, driving the formation of autophagosomes that consume the damaged cell[4].

Furthermore, specific amide hybrids of this scaffold (e.g., Compound 12g) have demonstrated potent Epidermal Growth Factor Receptor (EGFR) inhibitory activity, outperforming standard therapies like erlotinib in breast cancer models[3].

Immunology: Keap1 Inhibition and Nrf2-HO-1 Activation

Neuroinflammation, particularly microglial activation, is a primary driver of neurodegenerative diseases. Benzoxazin-3-one derivatives exhibit potent anti-inflammatory properties by modulating the Nrf2-HO-1 signaling axis[2].

Molecular docking and in vitro studies reveal that these compounds interact directly with Nrf2-related binding sites on Keap1[2]. By physically obstructing the Keap1-Nrf2 interaction, the derivatives prevent the proteasomal degradation of Nrf2[2]. Free Nrf2 then translocates to the nucleus, binding to the Antioxidant Response Element (ARE) and driving the transcription of Heme Oxygenase-1 (HO-1), which rapidly quenches lipopolysaccharide (LPS)-induced reactive oxygen species (ROS)[2].

Nrf2_Pathway BZO Benzoxazin-3-one Keap1 Keap1-Nrf2 Complex BZO->Keap1 Inhibits Nrf2 Free Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Translocation Nrf2->Nucleus ARE ARE Activation Nucleus->ARE HO1 HO-1 Expression ARE->HO1 Transcribes

Fig 1. Benzoxazin-3-one mediated activation of the Nrf2-HO-1 antioxidant pathway.

Endocrinology: Orthosteric Mineralocorticoid Receptor Antagonism

Steroidal Mineralocorticoid Receptor (MR) antagonists often suffer from off-target effects due to cross-reactivity with Androgen (AR), Progesterone (PR), and Glucocorticoid (GR) receptors. Through high-throughput screening and scaffold hopping, benzoxazin-3-one derivatives possessing a 1-phenyl-3-trifluoromethylpyrazol-5-yl moiety were identified as highly potent, nonsteroidal MR antagonists[5].

X-ray crystallography of the MR/compound complex reveals the mechanism: the benzoxazin-3-one moiety forms highly specific hydrogen bonds with the Asn770 residue in the MR binding pocket[5]. This interaction, coupled with hydrophobic shielding from the phenyl groups, drives massive selectivity (>35-fold) over other steroid hormone receptors, resulting in significant antihypertensive efficacy in vivo[5].

Quantitative Pharmacological Profiles

To facilitate cross-disciplinary comparison, the pharmacological metrics of key benzoxazin-3-one derivatives are synthesized below.

Compound DesignationBiological Target / Cell LineIC50 / Binding AffinityPrimary Pharmacological EffectRef
Compound c18 Huh-7 Liver Cancer Cells19.05 μMDNA damage & apoptosis induction[4]
Compound 12g Epidermal Growth Factor Receptor0.46 μMBreast cancer cell inhibition[3]
Compound e16 Nrf2-HO-1 Pathway (Microglia)Potent ActivatorROS reduction & anti-inflammatory[2]
Compound 6m IL-1β Secretion7.9 μMAnti-inflammatory cytokine suppression[2]
Compound 1h Mineralocorticoid Receptor (MR)270 nMMR Antagonism (>35-fold selectivity)[5]
Compound 14n Mineralocorticoid Receptor (MR)Highly PotentAntihypertensive (Nonsteroidal)[5]

Self-Validating Experimental Methodologies

As an Application Scientist, I emphasize that experimental design must inherently prove its own causality. The following protocols are engineered as self-validating systems.

Protocol I: Multiplexed Autophagy and DNA Damage Assay in Tumor Cells

Objective: Validate the dual-mechanism (apoptosis and autophagy) of triazole-linked benzoxazin-3-ones in Huh-7 cells[4].

  • Step 1: Dose-Escalation Cell Culture. Seed Huh-7 cells at 1×104 cells/well. Treat with the derivative at 10 μM, 20 μM, and 30 μM, alongside a DMSO vehicle control.

    • Causality & Validation: A dose-escalation matrix ensures that observed phenotypic changes are target-specific responses rather than baseline compound cytotoxicity.

  • Step 2: γ -H2AX Immunofluorescence. Fix cells with 4% paraformaldehyde, permeabilize, and stain with anti- γ -H2AX antibodies.

    • Causality & Validation: Because the planar scaffold intercalates into DNA, γ -H2AX serves as the earliest, most robust biomarker for the resulting DNA double-strand breaks[4].

  • Step 3: Autophagosome Detection via MDC. Incubate live cells with Monodansylcadaverine (MDC) probe for 30 minutes at 37°C prior to imaging[4].

    • Causality & Validation: MDC is a lysosomotropic dye that specifically accumulates in acidic autophagic vacuoles. If MDC signal increases proportionally with γ -H2AX foci while overall cell viability drops, the assay internally validates that the cytotoxicity is driven by the proposed DNA-damage/autophagy axis.

Protocol II: Radiometric High-Throughput Screening for MR Antagonism

Objective: Identify nonsteroidal MR antagonists with high selectivity against off-target steroidal receptors[5].

  • Step 1: Recombinant Lysate Preparation. Express recombinant human MR in an insect cell/baculovirus system to ensure proper folding.

  • Step 2: Competitive Radioligand Displacement. Incubate the MR lysate with [3H] -aldosterone and varying concentrations of the benzoxazin-3-one test compound.

    • Causality & Validation: Radiometric displacement is chosen over functional reporter assays for the primary screen to directly measure orthosteric binding affinity, eliminating confounding variables like cellular permeability.

  • Step 3: Selectivity Counter-Screening. Run parallel displacement assays against AR, PR, and GR.

    • Causality & Validation: A compound is only validated as a lead if it displaces aldosterone at <500 nM while showing >35-fold right-shifted IC50s for AR/PR/GR. This strict gating ensures that downstream in vivo antihypertensive effects are strictly MR-mediated[5].

Workflow Synthesis Compound Synthesis HTS Radiometric Assay Synthesis->HTS Selectivity Selectivity Profiling HTS->Selectivity IC50 < 500nM InVivo In Vivo Validation Selectivity->InVivo High Selectivity

Fig 2. Self-validating workflow for nonsteroidal MR antagonist discovery.

References

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells Frontiers in Chemistry URL:[Link]

  • Identification of Benzoxazin-3-one Derivatives as Novel, Potent, and Selective Nonsteroidal Mineralocorticoid Receptor Antagonists Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells National Institutes of Health (PMC) URL:[Link]

  • 2,4-Dihydroxy-1,4-Benzoxazin-3-One (DIBOA) PubChem - NIH URL:[Link]

Sources

Predictive Profiling of pKa and logP for 6-Amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one: A Comprehensive ADMET Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug development, accurately profiling the physicochemical properties of a pharmacophore is the cornerstone of predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. For 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS: 885524-69-6), a versatile intermediate and structural motif in medicinal chemistry, understanding its acid dissociation constant (pKa) and partition coefficient (logP) is critical.

As a Senior Application Scientist, it is imperative to move beyond merely reporting numbers. We must understand the fundamental electronic and structural causality dictating these values and design self-validating experimental protocols to empirically confirm them. This whitepaper provides an in-depth mechanistic analysis of the predicted pKa and logP values for this compound and establishes robust, causality-driven workflows for their experimental validation.

Physicochemical Profiling & Mechanistic Causality

The physicochemical behavior of 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one is governed by the complex interplay of its functional groups: an electron-rich amino group, a strongly electron-withdrawing nitro group, and a lactam-like benzoxazinone core.

Quantitative Data Summary
PropertyValueMethod / Source
Molecular Formula C8H7N3O4Structural Analysis
Monoisotopic Mass 209.04 Da1[1]
Predicted logP (XlogP) 0.6Computational[1]
Predicted pKa1 (Basic) ~1.0Mechanistic Estimation
Predicted pKa2 (Acidic) ~9.5Mechanistic Estimation
Mechanistic Breakdown
  • pKa1 (Conjugate Acid of the 6-Amino Group): The basicity of the primary amine is severely attenuated. The ortho-nitro group at position 7 exerts a profound electron-withdrawing effect via both inductive (-I) and resonance (-R) mechanisms. This delocalizes the nitrogen lone pair into the aromatic ring and the nitro group, drastically reducing its affinity for a proton. Consequently, the predicted pKa1 drops to approximately 1.0, making it a very weak base.

  • pKa2 (Lactam N-H at Position 4): The benzoxazin-3-one core features an amide-like N-H. Deprotonation yields a conjugate base stabilized by resonance with the adjacent carbonyl oxygen. The meta-nitro group provides additional inductive stabilization, resulting in a weakly acidic pKa of approximately 9.5.

  • logP (Lipophilicity): The XlogP value of 0.6 indicates a slightly lipophilic character[1]. The hydrophobic contribution of the aromatic system is perfectly counterbalanced by the hydrogen-bond donor/acceptor capacity of the nitro, amino, and lactam moieties, placing it well within the optimal range for passive membrane permeability (Lipinski's Rule of 5).

ADMET_Logic Compound 6-Amino-7-nitro- benzoxazin-3-one pKa Predicted pKa (Base: ~1.0, Acid: ~9.5) Compound->pKa Determines logP Predicted logP (XlogP = 0.6) Compound->logP Determines Solubility Aqueous Solubility & Ionization State pKa->Solubility pH Dependency Permeability Membrane Permeability (Lipophilicity) logP->Permeability Partitioning Bioavailability Oral Bioavailability (ADMET Profile) Solubility->Bioavailability Dissolution Permeability->Bioavailability Absorption

Logical relationship between pKa, logP, and oral bioavailability for benzoxazinone derivatives.

Causality in Experimental Choices

To transition from predictive modeling to empirical validation, the choice of analytical methodology must be driven by the molecule's specific structural liabilities.

  • Why OECD 117 (RP-HPLC) over OECD 107 (Shake-Flask) for logP? The traditional shake-flask method is highly susceptible to micro-emulsion formation, particularly for molecules with multiple polar groups that can act as weak surfactants at the octanol-water interface. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), standardized under 2[2], circumvents this by relying on stationary-phase partitioning. It offers a self-validating system where the target's retention time is bracketed by known reference standards, ensuring high reproducibility regardless of aqueous solubility limits.

  • Why UV-Vis Spectrophotometry over Potentiometric Titration for pKa? Potentiometry requires relatively high analyte concentrations and loses accuracy at pH extremes (pH < 2 or pH > 11). Given the predicted pKa1 of ~1.0, standard potentiometry would fail to capture the full inflection point. Spectrophotometric determination, conducted following3[3], exploits the distinct chromophoric shifts that occur upon protonation/deprotonation of the conjugated benzoxazine system, allowing for precise determination even at low micromolar concentrations.

Self-Validating Experimental Protocols

The following protocols are designed with internal controls to ensure that every data point generated is mathematically and chemically self-validating.

Protocol A: Spectrophotometric Determination of pKa (OECD 112)
  • Buffer Preparation : Prepare a series of aqueous buffers spanning pH 0.5 to 11.5 in increments of 0.5 pH units. Measure the exact pH of each solution using a highly calibrated glass electrode at a constant 20°C[3].

  • Sample Preparation : Dissolve 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one in a minimal volume of co-solvent (e.g., 1% methanol) and dilute into the buffer series to achieve a final concentration of ~10⁻⁵ M.

  • Spectral Acquisition : Scan the UV-Vis absorbance from 200 nm to 400 nm for each pH solution using a dual-beam spectrophotometer.

  • Self-Validation (Isosbestic Points) : Overlay the spectra. The presence of sharp, distinct isosbestic points acts as an internal validation, confirming a simple two-state equilibrium (protonated vs. deprotonated) without degradation artifacts.

  • Data Regression : Plot the absorbance at the wavelength of maximum variance ( λmax​ ) against the measured pH. Fit the data to the Henderson-Hasselbalch equation using non-linear regression to extract accurate pKa1 and pKa2 values.

pKa_Workflow Prep Sample Prep (Aqueous Buffer Series) pH_Measure pH Measurement (Calibrated Electrode) Prep->pH_Measure UV_Scan UV-Vis Spectroscopy (Scan 200-400 nm) pH_Measure->UV_Scan Isosbestic Identify Isosbestic Points (Confirm Equilibrium) UV_Scan->Isosbestic Data_Fit Non-Linear Regression (Absorbance vs. pH) Isosbestic->Data_Fit Result Calculate pKa (pKa1 & pKa2) Data_Fit->Result

Step-by-step UV-Vis spectrophotometric workflow for empirical pKa validation.

Protocol B: RP-HPLC Determination of logP (OECD 117)
  • System Equilibration : Equilibrate a standard C18 analytical column with an isocratic mobile phase (e.g., 50:50 Methanol/Water or Acetonitrile/Water) at a constant flow rate.

  • Calibration : Inject a minimum of six reference compounds with known logP values (spanning logP 0 to 3). Calculate their capacity factors ( k′ ). Construct a calibration curve of logk′ vs. known logP[2].

  • Sample Injection : Inject the target compound and determine its retention time ( tR​ ). Calculate its capacity factor.

  • Self-Validation : Include a dead-time marker (e.g., thiourea) in every run to continuously validate the void volume ( t0​ ). This ensures that minor flow rate fluctuations do not skew the capacity factor calculations.

  • Calculation : Interpolate the target's logP directly from the validated calibration curve.

References

  • Source: uni.
  • Title: A comparison of log Kow (n-octanol–water partition coefficient)
  • Title: OECD Test Guideline 112: Dissociation Constants in Water (1981)

Sources

A Technical Guide to the Synthesis and Potential Significance of 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the proposed synthesis and potential applications of the novel heterocyclic compound, 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one. While direct literature on this specific molecule is not currently available, this document outlines a plausible synthetic pathway based on established methodologies for analogous structures. The core of this guide is the 2H-1,4-benzoxazin-3(4H)-one scaffold, a key pharmacophore in medicinal chemistry with a wide range of biological activities.[1][2][3][4][5]

Introduction: The Prominence of the 2H-1,4-Benzoxazin-3(4H)-one Scaffold

The 2H-1,4-benzoxazin-3(4H)-one core is a privileged heterocyclic system in drug discovery, demonstrating a broad spectrum of pharmacological properties. Derivatives of this scaffold have been investigated for their potential in treating neurodegenerative diseases, inflammation, and cancer.[1][2][6] The versatility of this structure allows for substitutions on the benzene ring, enabling the fine-tuning of its biological activity. The introduction of amino and nitro groups, as in the target molecule, can significantly influence the compound's electronic and steric properties, potentially leading to novel therapeutic agents.

A Proposed Synthetic Pathway

The synthesis of 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one can be envisioned through a multi-step process, leveraging established reactions for the formation of the benzoxazinone ring and the introduction of functional groups. A plausible retro-synthetic analysis suggests a key intermediate, a substituted nitrophenoxyacetic acid ester, which can undergo reductive cyclization.[7]

Synthetic Pathway A Starting Material (e.g., 4-amino-3-nitrophenol) B Acetylation A->B C N-(4-hydroxy-2-nitrophenyl)acetamide B->C D Williamson Ether Synthesis (with ethyl chloroacetate) C->D E Ethyl 2-(4-acetamido-2-nitrophenoxy)acetate D->E F Reductive Cyclization (e.g., H2/Pd-C) E->F G 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one F->G

Caption: Proposed synthetic workflow for 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one.

Step-by-Step Experimental Protocol (Hypothetical)

The following protocol is a proposed method for the synthesis of the target compound, based on similar preparations of related benzoxazinones.[7]

Step 1: Acetylation of 4-amino-3-nitrophenol

  • Dissolve 4-amino-3-nitrophenol in glacial acetic acid.

  • Add acetic anhydride and heat the mixture under reflux for 2 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated N-(4-hydroxy-2-nitrophenyl)acetamide by filtration, wash with water, and dry.

Step 2: Williamson Ether Synthesis

  • Suspend N-(4-hydroxy-2-nitrophenyl)acetamide and potassium carbonate in anhydrous acetone.

  • Add ethyl chloroacetate dropwise to the suspension.

  • Heat the mixture under reflux for 12 hours.

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain ethyl 2-(4-acetamido-2-nitrophenoxy)acetate.

Step 3: Reductive Cyclization

  • Dissolve ethyl 2-(4-acetamido-2-nitrophenoxy)acetate in ethanol.

  • Add a catalytic amount of 10% palladium on carbon.

  • Hydrogenate the mixture at room temperature under a hydrogen atmosphere.

  • Monitor the reaction by thin-layer chromatography until the starting material is consumed.

  • Filter the catalyst through a pad of celite and concentrate the filtrate to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one.

Physicochemical and Spectroscopic Characterization (Predicted)

The successful synthesis of the target compound would be confirmed by a suite of analytical techniques.

PropertyPredicted Value
Molecular Formula C₈H₇N₃O₄
Molecular Weight 209.16 g/mol
Appearance Yellowish to orange solid
¹H NMR Peaks corresponding to aromatic and methylene protons
¹³C NMR Resonances for aromatic, carbonyl, and methylene carbons
Mass Spectrometry (ESI) [M+H]⁺ at m/z 210.05
Infrared (IR) Characteristic absorptions for N-H, C=O, and NO₂ groups

Potential Biological Significance and Future Directions

The unique substitution pattern of 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one suggests several avenues for biological investigation. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the aromatic ring could lead to interesting pharmacological properties.

Biological Potential A 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one B Anticancer Activity A->B C Anti-inflammatory Properties A->C D Neuroprotective Effects A->D E Enzyme Inhibition (e.g., kinases, proteases) B->E F Modulation of Signaling Pathways C->F D->F

Caption: Potential areas of biological investigation for the target compound.

Future research should focus on the synthesis and subsequent biological evaluation of this compound. Screening against a panel of cancer cell lines, inflammatory markers, and neurological disease models would be a logical next step. Furthermore, the amino group provides a handle for further derivatization, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies.

Conclusion

While the discovery of 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one has not been explicitly reported in the scientific literature, this guide provides a scientifically sound and logical framework for its synthesis and potential importance. The rich pharmacology of the 2H-1,4-benzoxazin-3(4H)-one scaffold suggests that this novel derivative is a promising candidate for further investigation in the field of medicinal chemistry.

References

  • PubChem. 6-amino-7-nitro-3,4-dihydro-2h-1,4-benzoxazin-3-one. Available from: [Link].

  • Frontiers in Pharmacology. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Available from: [Link].

  • Nature. Biological activity of benzoxazine-1, 3 derivatives, particularly against experimental sarcoma. Available from: [Link].

  • PrepChem.com. Synthesis of 7-amino-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine. Available from: [Link].

  • Google Patents. JP2550619B2 - Process for producing 6-amino-7-fluoro-2H-1,4-benzoxazin-3 (4H) -one.
  • MDPI. A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. Available from: [Link].

  • PubChem. 6-amino-7-fluoro-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one. Available from: [Link].

  • PMC. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Available from: [Link].

  • MDPI. 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Available from: [Link].

  • NextSDS. 7-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one. Available from: [Link].

  • PubChem. 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine. Available from: [Link].

  • ResearchGate. 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Available from: [Link].

  • International Journal of Pharmaceutical Sciences Review and Research. Biological Potentials of Oxazines as Promising Agents for Drug Discovery. Available from: [Link].

  • Journal of Chemical and Pharmaceutical Research. Pharmacological Profile of Benzoxazines: A Short Review. Available from: [Link].

Sources

Methodological & Application

Catalytic hydrogenation of 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one to diamino derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Hydrogenation of 6-Amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one to 6,7-Diamino Derivatives

Introduction & Scientific Rationale

The synthesis of 6,7-diamino-3,4-dihydro-2H-1,4-benzoxazin-3-one from its 7-nitro precursor (6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one)[1] is a critical transformation in medicinal chemistry and drug development. The resulting electron-rich diamino scaffold serves as a highly versatile building block for the construction of complex tricyclic heterocycles, including advanced antibacterial agents (e.g., fluoroquinolone analogs) and highly selective kinase inhibitors[2].

Achieving this transformation requires the precise, chemoselective reduction of the highly electron-withdrawing C7-nitro group without disrupting the adjacent, sensitive oxazinone ring or causing unwanted side reactions such as over-reduction[3]. Catalytic hydrogenation utilizing Palladium on Carbon (Pd/C) remains the industry standard due to its high atom economy, scalability, and the absence of toxic metal salt byproducts[4].

Mechanistic Insights: Causality of Catalyst and Solvent Selection

Mechanism of Reduction: The heterogeneous catalytic reduction of the nitroarene proceeds via a well-established, stepwise surface-mediated pathway. The nitro group (-NO₂) is sequentially reduced to a nitroso intermediate (-NO), then to a hydroxylamine (-NHOH), and finally to the primary amine (-NH₂)[4].

NitroReduction A Nitroarene (Ar-NO2) B Nitrosoarene (Ar-NO) A->B + H2 - H2O C Hydroxylamine (Ar-NHOH) B->C + H2 D Amine (Ar-NH2) C->D + H2 - H2O

Mechanistic pathway of catalytic nitro reduction to amine.

Catalyst Selection: For benzoxazinone derivatives, 10% Pd/C provides the optimal surface area and catalytic activity required to drive this transformation at low to moderate pressures (1–3 atm)[5]. While alternative transfer hydrogenation methods like Iron/NH₄Cl exist[6], utilizing Pd/C with H₂ gas leaves no metal salt byproducts. This drastically simplifies downstream purification and prevents the significant product loss often observed when removing residual iron salts via filtration[6].

Solvent Effects: The starting nitro compound exhibits notoriously poor solubility in pure alcohols. A binary solvent system of THF/MeOH (1:1 v/v) is highly recommended. THF enhances the solubility of the starting material to maintain a homogeneous liquid phase, while the protic nature of methanol facilitates the proton-coupled electron transfer required for the rapid reduction of the nitroso and hydroxylamine intermediates[2].

Optimization of Reaction Conditions

The following table summarizes the quantitative data and the scientific rationale behind the optimization of the reduction conditions.

Catalyst SystemSolventConditionsConversion / YieldScientific Rationale & Observations
10% Pd/C THF/MeOH (1:1) 3 atm H₂, 40°C, 4-6 h >98% / 92% Optimal solubility; rapid and clean conversion; easy filtration[2].
10% Pd/CPure MeOH1 atm H₂, 25°C, 12 h85% / 78%Poor solubility of the starting material leads to sluggish reaction rates.
Raney NickelEtOH5 atm H₂, 50°C, 8 h>95% / 85%Effective, but requires higher pressure; Raney Ni poses severe pyrophoric risks.
Fe powder / NH₄ClEtOH/H₂O (4:1)Reflux (80°C), 2 h>95% / 75%High conversion, but significant product loss occurs during Celite filtration to remove iron salts[6].

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a self-validating system. The cessation of hydrogen uptake serves as an internal, real-time control for reaction completion, ensuring batch-to-batch reproducibility.

ExperimentalWorkflow S1 1. Substrate & Catalyst Solubilization in THF/MeOH S2 2. Inert Gas Purging (N2 or Ar, 3 Cycles) S1->S2 S3 3. Hydrogenation (H2, 3 atm, 40°C) S2->S3 S4 4. Catalyst Filtration (Celite Pad, N2 blanket) S3->S4 S5 5. Solvent Evaporation & Crystallization S4->S5 S6 6. Analytical Validation (HPLC, NMR, LC-MS) S5->S6

Step-by-step experimental workflow for catalytic hydrogenation.

Step-by-Step Methodology:

  • Preparation: In a clean, dry Parr hydrogenation bottle (or a heavy-walled round-bottom flask if utilizing a balloon setup), suspend 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one (1.0 equiv) in a 1:1 mixture of anhydrous THF and Methanol (approx. 10 mL per mmol of substrate).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate)[5].

    • Causality & Safety: Always add the catalyst to the solvent, or wet the dry catalyst with a small amount of toluene before adding the bulk solvent. This prevents the active dry catalyst from igniting methanol vapors.

  • Purging (Self-Validation Step): Seal the vessel and purge the system with Nitrogen (or Argon) three times to remove all ambient oxygen. Follow this by purging with Hydrogen gas three times. This strict inerting prevents explosive H₂/O₂ mixtures and protects the highly electron-rich diamino product from premature oxidation.

  • Hydrogenation: Pressurize the vessel with H₂ to 3 atm (approx. 45 psi) and heat to 40°C with vigorous stirring or shaking[2]. Monitor the pressure gauge; the reaction is complete when the pressure stabilizes and hydrogen uptake ceases (typically within 4–6 hours).

  • Filtration: Vent the hydrogen gas safely and immediately purge the vessel with Nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst[6].

    • Critical Insight: Perform the filtration strictly under a nitrogen blanket. The newly formed diamino product is highly susceptible to air oxidation, and the hydrogen-saturated Pd/C is severely pyrophoric if allowed to dry on the filter paper. Wash the filter cake with additional degassed THF/MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure at 35°C. The resulting crude 6,7-diamino-3,4-dihydro-2H-1,4-benzoxazin-3-one can be triturated with cold diethyl ether or crystallized from ethanol to afford the pure product as an off-white to pale brown solid.

Analytical Validation

To ensure the structural integrity and purity of the synthesized 6,7-diamino-3,4-dihydro-2H-1,4-benzoxazin-3-one, perform the following analyses:

  • LC-MS: Confirm the mass-to-charge ratio. Expected [M+H]⁺ = 180.07 m/z.

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the downfield aromatic proton adjacent to the nitro group and the appearance of a new broad singlet integrating for two protons (the new -NH₂ group) around 4.5–5.0 ppm. The oxazinone -NH proton should remain clearly visible as a broad singlet >10 ppm.

  • ¹³C NMR: Expect a significant upfield shift of the C7 carbon signal, reflecting the electronic transition from a strongly electron-withdrawing nitro group to an electron-donating amino group.

References

  • 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)
  • Source: uni.
  • Source: acs.
  • The identified degradation path of 2,4-dihydroxy-1,4-benzoxazin-3-one...
  • Source: uca.
  • Source: acs.

Sources

Protocol for N-alkylation of 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Synthesis of N-Alkylated 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one Derivatives

Introduction

The 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one scaffold is a pivotal building block in medicinal chemistry and drug discovery. Its derivatives are explored for a wide range of biological activities, making the strategic modification of this core structure a subject of significant interest.[1][2] N-alkylation of the 6-amino group is a fundamental transformation that allows for the introduction of diverse substituents, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on two robust and widely applicable protocols for the N-alkylation of 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one: Reductive Amination and Direct Alkylation . The guide emphasizes the underlying chemical principles, the rationale behind procedural choices, and provides step-by-step experimental protocols to ensure reliable and reproducible outcomes.

Chemical Principles and Strategic Considerations

The target molecule, 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one, possesses two nitrogen atoms: the primary aromatic amine at the C6 position and the secondary amide (lactam) nitrogen at the N4 position.

  • Reactivity of the C6-Amino Group : This is the primary nucleophilic center for alkylation. Its reactivity is modulated by the strongly electron-withdrawing nitro group at the adjacent C7 position, which reduces its nucleophilicity compared to aniline. Nonetheless, it remains sufficiently reactive for the transformations described.

  • Reactivity of the N4-Amide Nitrogen : The lone pair of the N4 nitrogen is delocalized into the adjacent carbonyl group, rendering it significantly less nucleophilic than the C6-amino group. Alkylation at this position is generally not observed under the mild conditions described, ensuring high regioselectivity for the C6 position.

  • Chemoselectivity : The presence of a reducible nitro group requires careful selection of reagents. Harsh reduction methods, such as catalytic hydrogenation with H₂/Pd-C at high pressure, can lead to the undesired reduction of the nitro group to an amine.[3][4] The protocols outlined below are designed to be chemoselective, preserving the nitro functionality.

Method A: Reductive Amination

Reductive amination is a powerful and highly versatile method for forming C-N bonds.[5][6] It proceeds in two stages:

  • Imine Formation : The primary amine reacts with a carbonyl compound (an aldehyde or ketone) to form a Schiff base (imine) intermediate, often catalyzed by a weak acid.

  • In-situ Reduction : The imine is then selectively reduced to the corresponding secondary or tertiary amine by a mild reducing agent.

The key advantage of this method is its high selectivity and the avoidance of overalkylation products that can plague direct alkylation methods.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for the reduction step due to its mildness, tolerance of acidic conditions, and high chemoselectivity for imines over carbonyls.

Method B: Direct Alkylation with Alkyl Halides

This classic Sɴ2 reaction involves the nucleophilic attack of the 6-amino group on an electrophilic alkyl halide.[7][8] The reaction is typically performed in the presence of a base to neutralize the hydrogen halide byproduct. While straightforward, this method can sometimes lead to the formation of dialkylated products.[7] Careful control of stoichiometry and reaction conditions is crucial to favor mono-alkylation.

Experimental Workflows and Diagrams

The overall process for synthesizing N-alkylated derivatives from the starting material can be visualized as a choice between two primary synthetic routes.

N_Alkylation_Workflow cluster_start Starting Material cluster_methods Alkylation Strategies cluster_product Final Product Start 6-amino-7-nitro-3,4-dihydro- 2H-1,4-benzoxazin-3-one MethodA Method A: Reductive Amination (Aldehyde/Ketone, NaBH(OAc)₃) Start->MethodA High Selectivity Broad Scope MethodB Method B: Direct Alkylation (Alkyl Halide, Base) Start->MethodB Simplicity For Activated Halides Product 6-(Alkylamino)-7-nitro-3,4-dihydro- 2H-1,4-benzoxazin-3-one MethodA->Product MethodB->Product

Caption: General workflow for the N-alkylation of the target compound.

The mechanism for reductive amination highlights the key steps of imine formation and subsequent hydride reduction.

Reductive_Amination_Mechanism Amine Ar-NH₂ (Starting Amine) Imine_Formation Imine Formation (Schiff Base) Amine->Imine_Formation Carbonyl R'-CHO (Aldehyde) Carbonyl->Imine_Formation Imine Ar-N=CHR' Imine_Formation->Imine - H₂O Reduction Hydride Reduction [NaBH(OAc)₃] Imine->Reduction Product Ar-NH-CH₂R' (Alkylated Product) Reduction->Product

Caption: Simplified mechanism of reductive amination.

Detailed Experimental Protocols

Method A: Protocol for Reductive Amination

This protocol describes the N-benzylation using benzaldehyde as a representative aldehyde.

Materials and Reagents Summary

ReagentFormulaM.W. ( g/mol )Stoichiometry (eq)
6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-oneC₈H₇N₃O₄209.161.0
BenzaldehydeC₇H₆O106.121.1 - 1.2
Sodium TriacetoxyborohydrideNaBH(OAc)₃211.941.5
Dichloroethane (DCE)C₂H₄Cl₂98.96Solvent
Acetic Acid (optional catalyst)CH₃COOH60.05~0.1

Step-by-Step Procedure

  • Reaction Setup : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one (1.0 eq).

  • Solvent and Reagent Addition : Add anhydrous dichloroethane (DCE) to form a suspension (approx. 0.1 M concentration). Add benzaldehyde (1.1 eq). If the reaction is slow, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate imine formation.

  • Imine Formation : Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC or LC-MS.

  • Reduction : Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm and off-gassing.

  • Reaction Monitoring : Continue stirring at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Work-up : Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes.

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x).

  • Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure N-benzylated product.

Method B: Protocol for Direct Alkylation

This protocol details the N-methylation using methyl iodide as a representative alkyl halide.

Materials and Reagents Summary

ReagentFormulaM.W. ( g/mol )Stoichiometry (eq)
6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-oneC₈H₇N₃O₄209.161.0
Methyl IodideCH₃I141.941.2
Potassium CarbonateK₂CO₃138.212.0 - 3.0
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Solvent

Step-by-Step Procedure

  • Reaction Setup : To a round-bottom flask, add 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one (1.0 eq) and potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition : Add anhydrous DMF to form a suspension. Add methyl iodide (1.2 eq) dropwise at room temperature. Causality Note: A polar aprotic solvent like DMF is used to dissolve the amine and facilitate the Sɴ2 reaction while avoiding competition as a nucleophile.

  • Reaction Execution : Stir the reaction mixture at room temperature. Expertise Note: For less reactive alkyl halides (e.g., alkyl bromides), gentle heating (40-60 °C) may be required.

  • Reaction Monitoring : Monitor the reaction progress by TLC or LC-MS until completion (typically 2-6 hours).

  • Work-up : Pour the reaction mixture into cold water. A precipitate of the product may form.

  • Extraction : If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with ethyl acetate (3 x).

  • Drying and Concentration : Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification : Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-methylated product.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Reaction Insufficiently reactive alkylating agent; steric hindrance.Method A : Add catalytic acetic acid; increase reaction time/temperature. Method B : Switch to a more reactive halide (I > Br > Cl); increase temperature; use a stronger base like Cs₂CO₃.
Formation of Side Products Method B : Overalkylation (dialkylation). Both : Impure reagents.Method B : Use a strict 1.0-1.1 eq of the alkyl halide; add the halide slowly at a lower temperature. Ensure all reagents and solvents are pure and anhydrous.
Nitro Group Reduction Inappropriate reducing agent or conditions.Strictly use chemoselective reducing agents like NaBH(OAc)₃. Avoid catalytic hydrogenation (H₂/Pd-C) unless nitro reduction is also desired.[4]
Difficult Purification Close-running spots on TLC (e.g., starting material and product).Optimize the chromatography eluent system. Consider using a different stationary phase or purification technique like preparative HPLC if necessary.

Conclusion

The N-alkylation of 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one is a critical transformation for generating chemical diversity in drug discovery programs. Both reductive amination and direct alkylation are effective strategies to achieve this goal. Reductive amination offers superior control and a broader substrate scope, particularly for complex alkyl groups, while direct alkylation provides a simpler and often faster route for reactive alkyl halides. By understanding the underlying chemical principles and carefully controlling reaction parameters as detailed in these protocols, researchers can reliably synthesize a wide array of N-alkylated derivatives for further biological evaluation.

References

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]

  • Tada, M., et al. (2003). Reductive Mono-Alkylation of Aromatic Amines Using Nitriles. Journal of the Japan Petroleum Institute, 46(5), 309-311. [Link]

  • Bhattacharjya, G., et al. (2024). Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (2023). Amine alkylation. [Link]

  • Yadav, S., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. [Link]

  • de la Cruz, J., et al. (2015). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein Journal of Organic Chemistry, 11, 2229-2235. [Link]

  • Li, Y., et al. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. [Link]

  • Li, J., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12. [Link]

  • Li, J., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PMC. [Link]

  • Sahoo, H. K., et al. (2021). N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I). The Journal of Organic Chemistry, 86(4), 3359-3371. [Link]

  • Chen, D., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers, 5(23), 3433-3437. [Link]

  • Orliac, A., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 76. [Link]

  • Bjerre, J., et al. (2021). Direct Catalytic Reductive N-Alkylation of Amines with Carboxylic Acids: Chemoselective Enamine Formation and further Functionalizations. Chemistry – A European Journal, 27(1), 239-247. [Link]

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters, 4(8), 1201-1204. [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Guide to the In Vitro Characterization of a Novel Benzoxazinone Derivative

This document provides a comprehensive guide for the preparation and in vitro evaluation of 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one, a novel compound with potential pharmacological applications. As a member of the nitroaromatic and benzoxazinone classes, this molecule warrants a systematic investigation of its cytotoxic, potential enzyme inhibitory, and cellular accumulation properties.[1] The protocols detailed herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a solid framework for initial in vitro characterization. The causality behind experimental choices is emphasized to ensure scientific integrity and facilitate adaptation for specific research needs.

The inherent characteristics of many nitroaromatic compounds, such as poor aqueous solubility and potential for bioreduction under hypoxic conditions, necessitate careful consideration in assay design.[2][3] These protocols incorporate best practices for handling poorly soluble compounds and include a tiered approach to assessing biological activity, starting with fundamental cytotoxicity and progressing to more mechanistic assays.

Part 1: Compound Handling and Stock Solution Preparation

The accuracy and reproducibility of in vitro assays are fundamentally dependent on the correct preparation and storage of test compounds.[4] Given that the aqueous solubility of 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one is not yet empirically determined but anticipated to be low based on structurally related compounds, the following protocols are designed to ensure complete solubilization and stability.[5]

Physicochemical Properties (Predicted)

A summary of the key physicochemical properties for 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one is provided below. These values are critical for accurate stock solution preparation.

PropertyValueSource
Molecular FormulaC₈H₇N₃O₄[6]
Molecular Weight209.16 g/mol [6]
Predicted SolubilitySparingly soluble in water, soluble in DMSOBased on related structures[5]
Protocol for 10 mM Stock Solution Preparation in DMSO

Dimethyl sulfoxide (DMSO) is a versatile aprotic solvent capable of dissolving a wide range of organic compounds and is a common choice for preparing stock solutions for in vitro assays.[4][7] However, it is important to note that DMSO can exhibit toxicity to cells at concentrations typically above 0.5-1%.[4][8] Therefore, the final concentration of DMSO in the assay medium should be carefully controlled and kept consistent across all treatments, including vehicle controls.

Materials:

  • 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of the compound using the following formula: Mass (mg) = 10 mmol/L * Volume (L) * 209.16 g/mol * 1000 mg/g For 1 mL (0.001 L) of a 10 mM stock, the required mass is 2.09 mg.

  • Weighing: Carefully weigh out the calculated mass of the compound and transfer it to a sterile amber vial. The use of amber vials is recommended to protect the compound from potential light degradation, a common characteristic of nitroaromatic compounds.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary. Visually inspect the solution against a light source to ensure no particulates are present.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8] Store the aliquots at -20°C or -80°C for long-term stability.

Part 2: In Vitro Cytotoxicity Assessment

Cytotoxicity assays are fundamental in drug discovery to evaluate the potential of a compound to inhibit cell growth or induce cell death.[9][10][11] A common and robust method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of viability.[11][12]

Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate prepare_compound Prepare serial dilutions of compound add_compound Add compound dilutions to cells prepare_compound->add_compound Dosing incubate Incubate for 24-72 hours add_compound->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_formazan Incubate for 2-4 hours add_mtt->incubate_formazan add_solubilizer Add solubilization solution incubate_formazan->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve and determine IC50 calculate_viability->plot_curve

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol for MTT Cytotoxicity Assay

Materials:

  • Selected cancer and non-cancerous cell lines

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • 10 mM stock solution of 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one in DMSO

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Dilution: Prepare a series of dilutions of the 10 mM stock solution in complete medium. A common starting range is from 100 µM down to 0.1 µM. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., ≤0.5%).[8]

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include wells with medium only (blank), cells with medium containing DMSO at the final concentration (vehicle control), and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). The duration of exposure is a critical parameter in determining cellular response.[13]

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100

    • Plot the % viability against the compound concentration (log scale) and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis. A lower IC₅₀ value indicates higher cytotoxic potency.[12][14]

Part 3: In Vitro Enzyme Inhibition Assay

Many drugs exert their effects by inhibiting specific enzymes.[15] A general protocol for a biochemical assay to determine if 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one can inhibit a specific enzyme of interest is provided below. This protocol should be adapted based on the specific enzyme and substrate.

General Protocol for a Spectrophotometric Enzyme Inhibition Assay

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme that produces a spectrophotometrically detectable product

  • Assay buffer specific to the enzyme

  • 10 mM stock solution of the test compound in DMSO

  • Positive control inhibitor

  • 96-well UV-transparent plate

  • Microplate reader capable of kinetic measurements

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and positive control inhibitor in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Test compound at various concentrations (ensure final DMSO concentration is consistent and does not affect enzyme activity) or vehicle (DMSO) for control wells.

    • Enzyme solution

  • Pre-incubation: Pre-incubate the enzyme with the test compound for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.[16] This allows for the binding of the inhibitor to the enzyme before the reaction is initiated.

  • Initiation of Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance over time at the appropriate wavelength for the product. The rate of the reaction is determined from the linear portion of the progress curve.[17]

  • Data Analysis:

    • Calculate the initial velocity (rate of reaction) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition for each concentration: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] * 100

    • Plot the % inhibition against the inhibitor concentration (log scale) to determine the IC₅₀ value.[18]

Part 4: Cellular Accumulation Assay

Understanding whether a compound can penetrate the cell membrane and accumulate in the cytosol is crucial for drugs targeting intracellular components.[19][20] While complex, a general approach to assess intracellular accumulation can be performed using techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify the compound inside the cells.

Protocol for Intracellular Accumulation Measurement by LC-MS

Materials:

  • Cell line of interest

  • 6-well or 12-well cell culture plates

  • Complete cell culture medium

  • Test compound stock solution

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer)

  • Cell scraper

  • LC-MS system

Procedure:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a specific concentration of the test compound (e.g., at its IC₅₀ or 10x IC₅₀) for a defined period.

  • Cell Washing: After treatment, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.

  • Cell Lysis: Add a known volume of lysis buffer to each well and scrape the cells. Collect the cell lysate.

  • Protein Quantification: Determine the protein concentration in a small aliquot of the lysate using a standard method (e.g., BCA assay) for normalization.

  • Compound Extraction: Extract the compound from the remaining lysate using an appropriate organic solvent (e.g., acetonitrile with protein precipitation).

  • LC-MS Analysis: Analyze the extracted sample using a validated LC-MS method to quantify the concentration of the test compound.

  • Data Analysis:

    • Generate a standard curve to determine the concentration of the compound in the cell lysate.

    • Normalize the amount of compound to the total protein content or cell number to determine the intracellular concentration. This allows for comparison across different experiments.

Logical Flow for Accumulation Studies

G start Treat cells with compound wash Wash cells with ice-cold PBS start->wash lyse Lyse cells and collect lysate wash->lyse quantify_protein Quantify protein for normalization lyse->quantify_protein Aliquot extract Extract compound from lysate lyse->extract lcms Quantify compound by LC-MS extract->lcms analyze Calculate intracellular concentration lcms->analyze

Caption: Workflow for quantifying intracellular compound accumulation via LC-MS.

Conclusion

The protocols outlined in this application note provide a foundational framework for the initial in vitro characterization of 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one. By systematically evaluating its cytotoxicity, enzyme inhibitory potential, and cellular accumulation, researchers can gain valuable insights into its pharmacological profile. Adherence to these detailed methodologies, including careful stock solution preparation and appropriate controls, will ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery and development process. For regulatory submissions, it is important to follow guidelines from agencies like the FDA and OECD and to conduct studies under Good Laboratory Practice (GLP) where required.[21][22][23][24]

References

  • Benchchem. (2026, March). A Comprehensive Guide to Assessing the Cytotoxicity of Novel Compounds: A Methodological Framework. Benchchem.
  • Wang, Q. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. J Cell Mol Pharmacol, 8, 238.
  • A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. (n.d.). PMC.
  • Role of Cytotoxicity Experiments in Pharmaceutical Development. (2017, December 20). IntechOpen.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.).
  • Developing Effective Dosing Strategies by Leveraging 3D In Vitro Models. (2022, July 29). Blog.
  • Assessing chemotherapy dosing strategies in a spatial cell culture model. (n.d.). Frontiers.
  • Understanding FDA Guidelines for Toxicity Studies. (2025, November 5). HistologiX.
  • Benchchem. (n.d.). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. Benchchem.
  • Benchchem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. Benchchem.
  • 4.5. In Vitro Enzyme Inhibition Assay. (n.d.). Bio-protocol.
  • Benchchem. (n.d.). Protocol for in vitro genotoxicity assessment of nitro compounds. Benchchem.
  • Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. (2022, December 26). PMC.
  • Compound Handling Instructions. (n.d.). MCE.
  • Exploration of Nitroaromatic Antibiotics via Sanger's Reagent: Synthesis, In Silico, and Antimicrobial Evalu
  • Benchchem. (n.d.). Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies. Benchchem.
  • In Vitro Toxicity Tests. (n.d.). Scribd.
  • Synthesis of nitroaromatic compounds as potential anticancer agents. (2015). PubMed.
  • Guidelines for the Testing of Chemicals. (n.d.). OECD.
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.).
  • Examples of nitroaromatic compounds in clinical trials as antitumor agents. (n.d.).
  • In Vitro Toxicology Testing. (n.d.).
  • Enzyme Assay Analysis: What Are My Method Choices?. (2021, June 28). Thermo Fisher Scientific.
  • Enzymatic Assay of Trypsin Inhibitor. (n.d.). Sigma-Aldrich.
  • 6-amino-7-nitro-3,4-dihydro-2h-1,4-benzoxazin-3-one. (n.d.). PubChemLite.
  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024, July 25). MDPI.
  • In Vitro Toxicology Testing in the Twenty-First Century. (n.d.). PMC - NIH.
  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual. (2012, May 1). NCBI Bookshelf - NIH.
  • Dose Metric Considerations in In Vitro Assays to Improve Quantitative In Vitro-In Vivo Dose Extrapolations. (n.d.).
  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024, July 25). PMC.
  • 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. (n.d.). PubChem.
  • A generalizable assay for intracellular accumulation to profile cytosolic drug delivery in mammalian cells. (2026, February 28). PMC.
  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019, July 2). Anticancer Research.
  • Cell Accumul
  • 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine, 97%. (n.d.). Thermo Scientific Chemicals.
  • 7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one. (n.d.). PubChem.
  • Formulating Poorly Water Soluble Drugs. (n.d.). AAPS Advances in Pharmaceutical Sciences Series.
  • Click-Based Determination of Accumulation of Molecules in Escherichia coli. (2025, February 24). bioRxiv.
  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025, January 20). PMC.
  • An enhanced fluorescence detection of a nitroaromatic compound using bacteria embedded in porous poly lactic-co-glycolic acid microbeads. (n.d.). RSC Publishing.
  • 7-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one. (n.d.). NextSDS.
  • 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine. (n.d.). PubChem.
  • (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (2026, March 5).
  • JP2550619B2 - Process for producing 6-amino-7-fluoro-2H-1,4-benzoxazin-3 (4H) -one. (n.d.).
  • 6-amino-7-fluoro-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one. (n.d.). PubChem.

Sources

Application Note: Scale-Up Manufacturing Process for 6-Amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Context

The compound 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one (Molecular Formula: C8H7N3O4, Monoisotopic Mass: 209.04 Da[1]) is a critical structural motif and advanced intermediate used in the synthesis of bioactive molecules, including kinase inhibitors, antibacterial agents, and fluorescent probes. Scaling up the synthesis of highly functionalized benzoxazinones requires meticulous control over regioselectivity, particularly during sequential nitration and reduction steps, to prevent thermal runaways and impurity accumulation.

This application note details a robust, self-validating scale-up protocol designed for multi-kilogram manufacturing. The workflow emphasizes process safety, high atom economy, and scalable downstream processing (DSP).

Mechanistic Causality and Process Design

To achieve the target molecule, the synthetic route relies on a four-stage process: N-acylation, base-mediated ring closure, electrophilic aromatic nitration, and regioselective reduction.

  • Acylation and Cyclization: Starting from 2-amino-4-nitrophenol, reaction with chloroacetyl chloride yields the corresponding chloroacetamide. The subsequent intramolecular cyclization is driven by an inorganic base (e.g., K2CO3). The causality here is critical: maintaining a strict stoichiometric ratio and controlled addition rate prevents O-acylation and minimizes dimeric byproducts.

  • Regioselective Nitration: The nitration of 7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one utilizes a standard nitrating mixture (HNO3/H2SO4). The directing effects of the heterocyclic oxygen and the existing nitro group guide the incoming nitronium ion to the C-6 position. Temperature control (-5°C to 0°C) is mandatory to suppress oxidative degradation.

  • Selective Reduction: The conversion of the 6,7-dinitro intermediate to the 6-amino-7-nitro target is the most challenging step. Using sodium sulfide (Na2S) or a controlled catalytic hydrogenation (e.g., Pt/C with a poison like vanadium) ensures that only the less sterically hindered and electronically distinct 6-nitro group is reduced.

Synthetic Workflow Visualization

G SM 2-Amino-4-nitrophenol Step1 N-Acylation (Chloroacetyl chloride) SM->Step1 Int1 Chloroacetamide Intermediate Step1->Int1 Step2 Cyclization (K2CO3, DMF) Int1->Step2 Int2 7-Nitro-benzoxazin-3-one Step2->Int2 Step3 Nitration (HNO3 / H2SO4) Int2->Step3 Int3 6,7-Dinitro-benzoxazin-3-one Step3->Int3 Step4 Selective Reduction (Na2S, EtOH/H2O) Int3->Step4 Product 6-Amino-7-nitro-benzoxazin-3-one Step4->Product

Figure 1: Step-by-step synthetic workflow for 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one.

Scale-Up Protocol (10 kg Scale)

Stage 1: Nitration to 6,7-Dinitro-3,4-dihydro-2H-1,4-benzoxazin-3-one
  • Preparation: Charge a 100 L glass-lined reactor with 98% H2SO4 (40 L). Cool the jacket to -10°C.

  • Addition: Slowly add 7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one (10.0 kg) in portions, maintaining the internal temperature below 5°C.

  • Nitration: Prepare a mixed acid solution (4.5 L of 70% HNO3 and 5.0 L of 98% H2SO4). Dose this mixture into the reactor over 4 hours. Causality: Slow dosing controls the highly exothermic nitronium ion generation and prevents over-nitration.

  • Quench & Isolate: Stir for 2 hours at 0°C. Quench the reaction by transferring the mixture onto crushed ice (150 kg) under vigorous agitation. Filter the resulting yellow precipitate, wash with cold water until the filtrate is neutral (pH 6-7), and dry under vacuum at 45°C.

Stage 2: Regioselective Reduction
  • Solvent Setup: In a 200 L reactor, suspend the 6,7-dinitro intermediate (approx. 11.5 kg) in an Ethanol/Water mixture (80 L, 3:1 v/v). Heat to 60°C.

  • Reduction: Prepare a solution of Na2S·9H2O (14.0 kg) in water (20 L). Add this solution dropwise over 3 hours. Causality: Zinin reduction conditions using sulfides allow for the chemoselective reduction of the less hindered nitro group without affecting the lactam ring or the adjacent nitro group.

  • Monitoring: Monitor the reaction via HPLC. The reaction is complete when the starting material is <1% (Area).

  • Workup: Cool the mixture to 10°C. Adjust the pH to 7.0 using dilute HCl (1M) to precipitate the product. Filter, wash with cold ethanol (10 L) and water (30 L).

  • Drying: Dry in a vacuum oven at 50°C for 24 hours to yield 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one.

Quantitative Data and Quality Control

To ensure batch-to-batch consistency, the following in-process controls (IPC) and final release specifications must be met.

ParameterSpecificationAnalytical MethodRationale
Appearance Orange to dark red powderVisual InspectionCharacteristic of ortho-nitroanilines.
Purity (HPLC) ≥ 98.0%Reverse-Phase HPLC (UV 254 nm)Ensures downstream catalytic steps are not poisoned.
Regioisomer Impurity ≤ 1.0%HPLC / 1H-NMRConfirms selectivity of the reduction step.
Moisture Content ≤ 0.5%Karl Fischer TitrationPrevents degradation during long-term storage.
Mass Spectrometry [M+H]+ = 210.05 m/zLC-MSConfirms identity (Monoisotopic Mass: 209.04 Da)[1].

References

  • PubChemLite. "6-amino-7-nitro-3,4-dihydro-2h-1,4-benzoxazin-3-one (C8H7N3O4) Structural Information." Université du Luxembourg, 2026. Available at: [Link]

Sources

Troubleshooting & Optimization

How to improve synthesis yield of 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Benzoxazinone Synthesis. As a Senior Application Scientist, I have designed this portal to address the specific synthetic bottlenecks associated with 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one .

Direct cyclization of highly functionalized diamino-phenols often results in catastrophic yield losses due to competing nucleophilic pathways. This guide bypasses rigid templates to provide you with an in-depth, causality-driven troubleshooting framework, optimized workflows, and self-validating protocols.

Part 1: Pathway & Workflow Visualization

To understand why your current yields are low, we must first look at the logical relationship between the reagents and the competing reactive sites on the starting material.

FailureMechanism SM 2,4-Diamino- 5-nitrophenol Target Desired N,O-Cyclization (Minor Product) SM->Target Base, THF Side N,N'-Diacylation (Major Byproduct) SM->Side Competing Nucleophile Reagent Chloroacetyl Chloride Reagent->Target Reagent->Side

Figure 1: Logical relationship showing competing nucleophilic pathways causing low cyclization yields.

To circumvent this, we abandon the direct cyclization of the diamine and instead utilize a Protection-Nitration-Deprotection sequence starting from the commercially available 6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one.

Workflow A 6-Amino-3,4-dihydro- 2H-1,4-benzoxazin-3-one B Step 1: Acetylation (Ac2O, TEA) A->B C 6-Acetamido-3,4-dihydro- 2H-1,4-benzoxazin-3-one B->C Protects NH2 D Step 2: Nitration (HNO3 / H2SO4, 0°C) C->D E 6-Acetamido-7-nitro- 3,4-dihydro-2H-1,4-benzoxazin-3-one D->E Directs to C-7 F Step 3: Deprotection (6M HCl, Reflux) E->F G Target: 6-Amino-7-nitro-3,4-dihydro- 2H-1,4-benzoxazin-3-one F->G High Yield (>85%)

Figure 2: Optimized three-step protection-nitration-deprotection workflow for high-yield synthesis.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does direct cyclization with chloroacetyl chloride fail for this specific nitro-aniline derivative? A: The failure is driven by competing kinetics. While standard one-pot methods using THF and NaHCO3 are highly efficient for mono-aminophenols (often yielding >90%)[1], your starting material (2,4-diamino-5-nitrophenol) contains a highly nucleophilic C-4 amino group. This group outcompetes the hydroxyl group for the alkyl chloride, leading to N,N'-diacylation and polymeric tar rather than the desired intramolecular O-alkylation.

Q2: I isolated an uncyclized 2-chloroacetamide intermediate. Can I force the ring closure? A: Yes. If you are stuck with the uncyclized intermediate, you can force the O-alkylation by switching to a stronger base (e.g., Cs2CO3) in a polar aprotic solvent like DMF at reflux. This leverages a Smiles-type rearrangement pathway[2]. However, this is a rescue operation; it adds a synthetic step and generally caps your overall yield at ~50%.

Q3: During the nitration step of the optimized route, I am getting dark, tarry byproducts. How do I remove them? A: Tarry byproducts are typically oxidized polyphenols caused by poor temperature control during the addition of nitric acid. To purify, recrystallization from hot methanol is highly effective for 1,4-benzoxazin-3-one derivatives[3]. The tar remains in the mother liquor, yielding clean crystals of the nitrated intermediate.

Part 3: Quantitative Data Comparison

The table below summarizes the causality behind the yield discrepancies across different synthetic strategies.

Synthetic StrategyReagents / ConditionsPrimary BottleneckAvg. Yield (%)Reaction Time (h)
Direct CyclizationChloroacetyl chloride, NaHCO3, THFN,N'-diacylation (Polymerization)15 - 204
Smiles Rearrangement2-chloroacetamide, Cs2CO3, DMFIncomplete O-alkylation45 - 5012
Protection/Nitration Ac2O, HNO3/H2SO4, 6M HCl Exothermic nitration control 82 - 88 18

Part 4: Step-by-Step Optimized Methodology

This protocol relies on the Protection-Nitration-Deprotection sequence. Every step is designed as a self-validating system so you can confirm success before proceeding.

Step 1: Acetylation (Protection)

Causality: Protecting the highly reactive 6-amino group prevents oxidative degradation during nitration and serves as a strong ortho/para directing group to control regioselectivity.

  • Suspend 6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one (10.0 g, 60.9 mmol) in anhydrous dichloromethane (150 mL).

  • Add triethylamine (10.2 mL, 73.1 mmol, 1.2 eq) and cool the mixture to 0°C in an ice bath.

  • Dropwise, add acetic anhydride (6.3 mL, 67.0 mmol, 1.1 eq) over 15 minutes.

  • Self-Validation Check: Stir for 2 hours at room temperature. Perform TLC (DCM:MeOH 9:1). The polar starting material spot should completely disappear, replaced by a higher Rf, UV-active spot.

  • Quench with water (100 mL). The product (6-acetamido-3,4-dihydro-2H-1,4-benzoxazin-3-one) will precipitate. Filter, wash with cold water, and dry under vacuum.

Step 2: Regioselective Nitration

Causality: The acetamido group is strongly activating and ortho-directing. The position para to the ring oxygen is sterically hindered and electronically deactivated by the lactam carbonyl, forcing the nitronium ion exclusively to the 7-position.

  • Dissolve the intermediate from Step 1 (10.0 g) in concentrated H2SO4 (40 mL) at 0°C.

  • Prepare a nitrating mixture of fuming HNO3 (2.2 mL, 1.05 eq) in concentrated H2SO4 (10 mL).

  • Add the nitrating mixture dropwise over 30 minutes, maintaining the internal temperature strictly below 5°C to prevent over-nitration.

  • Self-Validation Check: The reaction mixture will transition from pale yellow to deep red. Stir for an additional 1 hour at 0°C.

  • Pour the mixture over crushed ice (300 g). A bright yellow precipitate (6-acetamido-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one) will form immediately. Filter and recrystallize from hot methanol[3].

Step 3: Acidic Deprotection

Causality: Acidic hydrolysis selectively cleaves the exocyclic acetamide without disrupting the robust endocyclic benzoxazinone lactam ring.

  • Suspend the nitrated intermediate (8.0 g) in 6M HCl (80 mL).

  • Heat the mixture to reflux (approx. 100°C) for 4 hours.

  • Self-Validation Check: As the reaction progresses, the suspension will dissolve into a clear, dark solution, indicating the formation of the soluble hydrochloride salt of the free amine.

  • Cool the solution to room temperature. Slowly add 4M NaOH dropwise until the pH reaches 7.0.

  • The target compound, 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one , will crash out as a brilliant orange/yellow solid. Filter, wash with cold water, and dry under high vacuum.

Part 5: References

  • [1] Identification and Development of an Efficient Route to SB-649915. Organic Process Research & Development (ACS Publications).[Link]

  • [2] An efficient synthesis of 2H-1,4-benzoxazin-3(4H)-ones via Smiles rearrangement. ARKIVOC.[Link]

  • [3] Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry (PMC).[Link]

Sources

Preventing oxidative degradation of 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on preventing the oxidative degradation of 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one during long-term storage. By understanding the underlying mechanisms of degradation and implementing proper handling and storage protocols, you can ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What makes 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one susceptible to oxidative degradation?

A1: The susceptibility of this molecule to oxidation stems from its chemical structure. The presence of an aromatic amine group and a nitro group on the benzoxazine ring system makes it prone to oxidative reactions. Aromatic amines are known to be susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, light, and trace metal ions.[1] The electron-withdrawing nature of the nitro group can further influence the electron density of the aromatic ring, potentially impacting its stability.[2][3]

Q2: What are the primary environmental factors that can accelerate the degradation of this compound?

A2: The main environmental culprits for the oxidative degradation of amine-containing compounds like this one are:

  • Atmospheric Oxygen: Autoxidation, a reaction with ground-state oxygen, is a significant degradation pathway.[1]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[1][2]

  • Light Exposure: UV or visible light can provide the energy to initiate photo-oxidative reactions.[1]

  • Presence of Metal Ions: Transition metal ions can act as catalysts in oxidation reactions.[1]

  • Humidity: Moisture can facilitate certain degradation pathways.

Q3: How can I visually detect if my sample of 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one has started to degrade?

A3: While visual inspection is not a definitive method, a change in the physical appearance of the compound, such as a color change (e.g., darkening) or a change in texture, can be an initial indicator of degradation. However, significant degradation can occur before any visual changes are apparent. Therefore, analytical methods are essential for confirmation.

Troubleshooting Guide: Addressing Specific Degradation Issues

This section addresses common problems encountered during the storage and handling of 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one.

Issue 1: After several months of storage, I've observed a significant decrease in the purity of my compound when analyzed by HPLC.

  • Possible Cause: This is a classic sign of oxidative degradation. The compound has likely been exposed to one or more of the accelerating factors mentioned in the FAQs.

  • Solution:

    • Review Storage Conditions: Immediately assess your current storage protocol against the recommended conditions outlined in the table below.

    • Implement Inert Atmosphere Storage: If you are not already doing so, storing the compound under an inert gas like argon or nitrogen is crucial to minimize exposure to oxygen.

    • Consider Antioxidant Use: For solutions or formulations, the addition of a suitable antioxidant can be highly effective.[1][4][5]

Issue 2: My compound appears to be degrading even when stored at low temperatures in the dark.

  • Possible Cause: Even under seemingly ideal conditions, trace amounts of oxygen or catalytic impurities in the storage container or on the compound itself can initiate degradation over long periods. The container material itself might also be a factor.

  • Solution:

    • Container Material: Ensure you are using high-quality, inert containers, such as amber glass vials with PTFE-lined caps. Avoid plastics that may leach impurities or be permeable to oxygen.

    • Purge with Inert Gas: Before sealing the container, thoroughly purge the headspace with a dry, inert gas (argon or nitrogen) to displace any residual oxygen.

    • Purity of the Compound: Ensure the initial purity of your compound is high. The presence of synthetic byproducts or residual metal catalysts can accelerate degradation.

Issue 3: I am preparing a stock solution of the compound for my experiments, but it seems to lose potency quickly.

  • Possible Cause: Compounds can be less stable in solution than in their solid state. The choice of solvent and the pH of the solution can significantly impact stability.

  • Solution:

    • Solvent Selection: Use high-purity, degassed solvents. Some solvents can contain peroxides or other impurities that promote oxidation.

    • pH Control: The stability of amine-containing compounds can be pH-dependent.[1] Consider buffering your solution to a pH where the compound exhibits maximum stability. This will require experimental validation.

    • Use of Antioxidants: Incorporating an antioxidant into your stock solution can be very effective. Common choices include butylated hydroxytoluene (BHT) or ascorbic acid.[1][4][5][6] The compatibility of the antioxidant with your downstream application must be verified.

    • Prepare Fresh Solutions: If possible, prepare fresh solutions for your experiments rather than storing them for extended periods.

Experimental Protocols

Protocol 1: Optimal Long-Term Storage of Solid 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one
  • Material Preparation:

    • Ensure the compound is in a dry, crystalline, or powdered form.

    • Use a clean, dry amber glass vial with a screw cap fitted with a PTFE (Teflon) septum or liner.

  • Inert Atmosphere Packaging:

    • Place the weighed compound into the vial.

    • Insert a sterile needle connected to a source of dry argon or nitrogen gas into the vial, ensuring the needle tip is above the compound.

    • Insert a second "vent" needle to allow the displaced air to escape.

    • Gently flush the vial with the inert gas for 1-2 minutes.

    • Remove the vent needle first, followed by the gas inlet needle, and immediately seal the vial tightly.

  • Sealing and Labeling:

    • For extra protection, wrap the cap and neck of the vial with Parafilm®.

    • Label the vial clearly with the compound name, date, and storage conditions.

  • Storage Conditions:

    • Store the sealed vial at -20°C or lower, protected from light.

Protocol 2: Monitoring Degradation using High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation:

    • Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Prepare a "time-zero" sample for immediate analysis.

    • Store the remaining stock solution under the conditions you wish to evaluate.

  • HPLC Method:

    • A reversed-phase HPLC method is typically suitable for nitroaromatic compounds.[7]

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detector set to a wavelength where the parent compound has maximum absorbance. The exact wavelength should be determined experimentally.

    • Flow Rate: Typically 1 mL/min.

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the "time-zero" sample and record the chromatogram. The main peak corresponds to the intact compound.

    • At regular intervals (e.g., weekly, monthly), inject a sample from the stored stock solution.

    • Compare the peak area of the parent compound over time. A decrease in the peak area and the appearance of new peaks are indicative of degradation.

    • Calculate the percentage of the remaining compound at each time point to determine the degradation rate.

Data and Visualization

Table 1: Recommended Storage Conditions for 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one
ParameterRecommended ConditionRationale
Temperature -20°C or belowReduces the rate of chemical reactions, including oxidation.[1]
Atmosphere Inert gas (Argon or Nitrogen)Prevents autoxidation by displacing oxygen.[1]
Light Protected from light (Amber vial)Prevents photo-oxidative degradation.[1]
Humidity Dry (Anhydrous conditions)Minimizes hydrolysis and other moisture-mediated degradation pathways.
Container Inert glass with PTFE-lined capPrevents contamination and reaction with container materials.
Potential Oxidative Degradation Pathway

The following diagram illustrates a hypothetical oxidative degradation pathway for 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one. The primary site of oxidation is likely the amino group, which can lead to the formation of various colored byproducts.

G A 6-amino-7-nitro-3,4-dihydro- 2H-1,4-benzoxazin-3-one C Initial Oxidation Products (e.g., Nitroso derivative) A->C Oxidation of Amino Group B Oxidizing Agent (O₂, Light, Metal Ions) B->A D Further Oxidation & Polymerization C->D E Colored Degradation Byproducts D->E

Caption: Hypothetical oxidative degradation of the target compound.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting degradation issues.

G start Degradation Suspected (e.g., HPLC purity loss) check_storage Review Storage Conditions: Temp, Light, Atmosphere start->check_storage improper Improper Storage check_storage->improper No proper Storage Appears Correct check_storage->proper Yes implement_best Implement Best Practices: - Inert Gas - Low Temp (-20°C) - Amber Vials improper->implement_best check_solution Is Compound in Solution? proper->check_solution monitor Monitor Stability via HPLC implement_best->monitor solid Solid State check_solution->solid No solution In Solution check_solution->solution Yes check_purity Check Initial Purity & Container Material solid->check_purity check_solvent Evaluate Solvent Purity, pH, and Consider Antioxidants solution->check_solvent repurify Re-purify Compound if Necessary check_purity->repurify check_solvent->monitor repurify->implement_best

Caption: A decision tree for troubleshooting compound degradation.

References

  • U.S. Environmental Protection Agency. (1979). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. Available from: [Link]

  • Fomsgaard, I. S., et al. (2006). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry, 54(4), 1099-1104. Available from: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2001). Antioxidant stabilizer system for pharmaceutical formulations. Google Patents. EP1067927B1.
  • Wikipedia contributors. (2024). Antioxidant. In Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Boday, D. J., et al. (2012). Inhibition of amine oxidation. Google Patents. US20120271026A1.
  • Macías, F. A., et al. (2004). Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and Its Degradation Products, Phytotoxic Allelochemicals from Gramineae. Journal of Agricultural and Food Chemistry, 52(21), 6402-6406. Available from: [Link]

  • Macías, F. A., et al. (2004). Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H). University of Cádiz. Available from: [Link]

  • Macías, F. A., et al. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(3), 554-561. Available from: [Link]

  • Zikmund, T., et al. (2002). Biotransformation of 2-Benzoxazolinone and 2-Hydroxy-1,4-Benzoxazin-3-one by Endophytic Fungi Isolated from Aphelandra tetragona. Applied and Environmental Microbiology, 68(10), 4863-4870. Available from: [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Available from: [Link]

  • Capsugel. (2021). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. Available from: [Link]

  • ResearchGate. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Available from: [Link]

Sources

Technical Support Center: HPLC Troubleshooting for CAS 885524-69-6

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the analytical support center for CAS 885524-69-6 (6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one)[1]. This portal is designed for analytical scientists and drug development professionals facing co-elution and peak resolution challenges during High-Performance Liquid Chromatography (HPLC) method development.

Compound Overview & Analytical Challenges

CAS 885524-69-6 is a functionalized benzoxazinone containing both an electron-donating amino group and an electron-withdrawing nitro group [1]. These opposing electronic effects, combined with the lactam moiety, create a highly polarized molecule capable of complex hydrogen bonding and dipole interactions.

Primary Causes of Co-Elution:

  • Structural Isomers: Synthetic by-products often include positional isomers (e.g., 5-amino or 7-amino derivatives) that have nearly identical hydrophobicities.

  • Secondary Interactions: The free amino group can interact with unendcapped silanol groups on standard silica-based stationary phases, leading to peak tailing that masks closely eluting impurities.

Frequently Asked Questions (FAQs)

Q1: My main peak (CAS 885524-69-6) is co-eluting with a synthetic precursor. How do I improve selectivity? A: Selectivity ( α ) is primarily driven by the stationary phase chemistry and mobile phase pH. For polar, aromatic amines like CAS 885524-69-6, switching from a standard C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column often resolves co-elution. PFP columns provide orthogonal selectivity through π−π interactions, dipole-dipole interactions, and hydrogen bonding, which are highly effective at separating nitroaromatic isomers.

Q2: I am observing severe peak tailing that causes the main peak to swallow adjacent impurity peaks. What is the mechanistic cause? A: Peak tailing for basic compounds is typically caused by ion-exchange interactions between the protonated amino group of CAS 885524-69-6 and ionized residual silanols on the silica support. To resolve this, adjust the mobile phase pH to either suppress silanol ionization (pH < 3.0) or suppress amine protonation (pH > 8.0, requiring a high-pH stable column). Using a chaotropic buffer salt like ammonium hexafluorophosphate can also mask these interactions.

Q3: Does column temperature affect the co-elution of benzoxazinone derivatives? A: Yes. Temperature alters the viscosity of the mobile phase and the enthalpy of transfer between the mobile and stationary phases. Because isomers often have different enthalpies of adsorption, adjusting the temperature by ±5∘C to 10∘C can shift relative retention times and resolve critical pairs.

Experimental Protocols: Method Optimization

Protocol: Resolving Isomeric Co-Elution via Orthogonal Column Screening
  • Preparation of System: Flush the HPLC system with 50:50 Water:Methanol to remove any buffer salts.

  • Column Selection: Install a Pentafluorophenyl (PFP) column (e.g., 150×4.6 mm,3μm ).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0 to suppress silanol activity).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Setup: Program a shallow gradient from 5% B to 60% B over 20 minutes to maximize the separation of closely related polar analytes.

  • Flow Rate & Temperature: Set flow rate to 1.0 mL/min and column compartment to 30∘C .

  • Injection & Detection: Inject 5μL of the sample ( 1 mg/mL in initial mobile phase). Monitor UV absorbance at 254 nm and 280 nm .

  • Evaluation: Calculate resolution ( Rs​ ) between CAS 885524-69-6 and its closest eluting impurity. If Rs​<1.5 , decrease the gradient slope to 2% B/min.

Quantitative Data: Column Chemistry Comparison

The following table summarizes the expected chromatographic behavior of CAS 885524-69-6 across different stationary phases under acidic conditions (0.1% Formic Acid).

Stationary PhasePrimary InteractionRetention Factor ( k′ )Peak Symmetry ( As​ )Resolution from Isomer
Standard C18 Hydrophobic2.51.8 (Tailing)< 1.0 (Co-elution)
Endcapped C18 Hydrophobic2.31.21.1
Phenyl-Hexyl π−π , Hydrophobic3.11.11.6
PFP (Fluorinated) Dipole, π−π , H-bond4.01.0 (Excellent)> 2.0 (Baseline)

Method Development Workflow Visualization

The following diagram illustrates the logical decision tree for resolving co-elution issues with CAS 885524-69-6.

HPLC_Optimization Start Identify Co-elution (CAS 885524-69-6) CheckTailing Is Peak Tailing Observed? (As > 1.5) Start->CheckTailing FixTailing Adjust pH to < 3.0 or use Endcapped Column CheckTailing->FixTailing Yes CheckSelectivity Are peaks still co-eluting? CheckTailing->CheckSelectivity No FixTailing->CheckSelectivity ChangeColumn Switch to Orthogonal Phase (e.g., PFP or Phenyl) CheckSelectivity->ChangeColumn Yes Success Baseline Resolution Achieved (Rs > 1.5) CheckSelectivity->Success No OptimizeGradient Flatten Gradient Slope & Adjust Temperature ChangeColumn->OptimizeGradient OptimizeGradient->Success

Caption: Decision tree for resolving co-elution and peak tailing of CAS 885524-69-6 in HPLC.

References

  • NextSDS. "7-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one - NextSDS." Chemical Substance Information, NextSDS. Available at:[Link]

Troubleshooting low purity in commercial batches of 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to low purity in commercial batches of this important intermediate. This resource provides in-depth technical guidance, drawing from established principles of organic chemistry and process development.

I. Understanding the Synthesis and Potential Impurities

The synthesis of 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one is a multi-step process that requires careful control of reaction conditions to minimize the formation of impurities. While the exact commercial synthesis route may be proprietary, a plausible and common pathway involves the nitration of a benzoxazinone precursor followed by a selective reduction.

A likely synthetic approach begins with the nitration of a suitable 2H-1,4-benzoxazin-3(4H)-one derivative.[1] This is often followed by a reduction step to convert a second nitro group to the desired amino functionality. Each of these steps presents a unique set of challenges that can lead to the formation of specific impurities.

Common Impurity Classes:
  • Isomeric Impurities: Arising from non-selective nitration, resulting in isomers with the nitro group at different positions on the aromatic ring.

  • Over-reduction Products: During the reduction of a dinitro-precursor, the second nitro group may be partially or fully reduced, leading to undesired byproducts.

  • Incomplete Reaction Products: Unreacted starting materials or intermediates from any of the synthetic steps.

  • Side-Reaction Products: Formation of products from competing reaction pathways, such as the formation of aminophenols or halogenated byproducts if certain reagents are used.[2]

  • Degradation Products: The target molecule, containing both an amino and a nitro group on the same aromatic ring, may be susceptible to degradation under certain conditions.

II. Troubleshooting Guide: Low Purity Issues

This section addresses specific problems you may encounter during the synthesis and purification of 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one, presented in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My final product shows a lower-than-expected purity by HPLC analysis, with several unidentified peaks. What are the likely culprits?

A1: The presence of multiple unidentified peaks suggests a combination of issues that could stem from the nitration, reduction, or purification stages.

  • Nitration Step: Poor regioselectivity during nitration can lead to a mixture of nitro-isomers that are difficult to separate in later stages. The reaction temperature and the choice of nitrating agent are critical parameters to control.

  • Reduction Step: The selective reduction of one nitro group in the presence of another is a delicate process. Common issues include over-reduction, leading to the corresponding diamino compound, or incomplete reduction. The choice of reducing agent and reaction conditions (temperature, pressure, catalyst) are crucial.[3][4] Metal-acid reductions (e.g., Sn/HCl) or catalytic hydrogenation are common methods, each with its own set of potential byproducts.[4]

  • Purification: The final crystallization step is critical for removing residual impurities. An inappropriate solvent system or cooling rate can lead to the co-precipitation of impurities with the desired product.

Q2: I am observing a persistent impurity with a similar retention time to my main product in reverse-phase HPLC. How can I identify and remove it?

A2: An impurity with a similar retention time likely has a structure and polarity very close to the target molecule, making it a challenge to separate.

  • Identification: The first step is to identify the impurity. Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool for this purpose, as it can provide the molecular weight of the impurity, offering clues to its structure.[5] It is likely an isomer formed during the nitration step.

  • Removal Strategy:

    • Chromatography: If the impurity is an isomer, optimizing the HPLC method (e.g., changing the column, mobile phase composition, or gradient) may improve separation. For larger scale purification, column chromatography with a carefully selected stationary and mobile phase may be necessary.

    • Recrystallization: A systematic approach to recrystallization is often the most effective method for removing closely related impurities. This involves screening a variety of solvents with different polarities. A mixed solvent system, where the compound is soluble in one solvent and insoluble in the other, can sometimes provide superior purification.[6]

Q3: My product "oils out" during crystallization instead of forming crystals. What causes this and how can I fix it?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[7] This often happens when the solution is supersaturated at a temperature above the melting point of the solute. The resulting oil can trap impurities, leading to a low-purity solid upon cooling.

  • Causes:

    • High Impurity Levels: Significant amounts of impurities can depress the melting point of the mixture.

    • Rapid Cooling: Cooling the solution too quickly can lead to rapid supersaturation and oiling out.

    • Inappropriate Solvent: The chosen solvent may not be ideal for crystallization.

  • Solutions:

    • Slower Cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath.

    • Solvent Adjustment: Re-heat the solution to dissolve the oil, add a small amount of additional solvent to reduce the supersaturation, and then cool slowly.[8]

    • Solvent System Change: If the problem persists, a different solvent or a mixed solvent system should be investigated.

Q4: The color of my final product is darker than expected. Does this indicate low purity?

A4: A darker color, such as brown or black, often indicates the presence of colored impurities, which can arise from several sources in the synthesis of nitroaromatic amines.

  • Oxidation: Aromatic amines are susceptible to air oxidation, which can form colored byproducts. The presence of the electron-withdrawing nitro group can influence this stability.[9]

  • Side-products from Reduction: Certain reduction methods can lead to the formation of colored dimeric byproducts like azo and azoxy compounds, especially if the reaction is not driven to completion or if the conditions are not optimal.[3]

  • Residual Metal Catalysts: If catalytic hydrogenation is used for the reduction, residual metal catalyst can contaminate the product and cause discoloration.

  • Troubleshooting:

    • Charcoal Treatment: Activated charcoal can be effective in removing colored impurities from the solution before crystallization.

    • Purification Optimization: Re-crystallization from a suitable solvent can help remove these impurities.

    • Inert Atmosphere: Conducting the final steps of the synthesis and purification under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

III. Experimental Protocols & Data Presentation

Protocol 1: General Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for the purity analysis of 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one. Method development and optimization will be necessary for specific impurity profiles.[10][11]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or a mixture of the mobile phase) to a concentration of approximately 1 mg/mL.

Protocol 2: Systematic Recrystallization Solvent Screening

A systematic approach to finding the optimal solvent for recrystallization is crucial for achieving high purity.[12][13]

  • Solubility Testing:

    • Place a small amount (e.g., 10-20 mg) of the impure solid into several test tubes.

    • To each tube, add a different solvent (start with 0.5 mL) from the list below, representing a range of polarities.

    • Observe the solubility at room temperature.

    • If the compound is insoluble at room temperature, heat the solvent to its boiling point and observe solubility.

    • An ideal single solvent will show low solubility at room temperature and high solubility at its boiling point.[6]

  • Solvent Screening List (in order of decreasing polarity):

    • Water

    • Methanol

    • Ethanol

    • Acetone

    • Ethyl Acetate

    • Dichloromethane

    • Toluene

    • Hexanes

  • Recrystallization Procedure:

    • Once a suitable solvent is identified, dissolve the impure solid in the minimum amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[14]

    • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Table 1: Common Impurities and Suggested Analytical and Purification Strategies
Impurity Type Potential Structure Suggested Analytical Method Suggested Purification Strategy
Isomeric Impurity6-amino-5-nitro... or 6-amino-8-nitro...HPLC, LC-MSPreparative HPLC, Fractional Crystallization
Over-reduction Product6,7-diamino-...HPLC, LC-MSColumn Chromatography, Recrystallization
Incomplete Reduction6-amino-7-nitroso...HPLC, LC-MSRe-subject to reduction conditions, Column Chromatography
Starting Material6,7-dinitro-...HPLCRecrystallization

IV. Visualizing the Troubleshooting Process

The following diagrams illustrate the logical flow of the troubleshooting process for low purity issues.

Diagram 1: General Troubleshooting Workflow

G start Low Purity Detected (e.g., by HPLC) check_synthesis Review Synthesis Parameters (Temperature, Reagents, Time) start->check_synthesis identify_impurity Identify Impurity Structure (LC-MS, NMR) check_synthesis->identify_impurity is_isomer Is the impurity an isomer? identify_impurity->is_isomer Yes is_over_reduced Is it an over-reduction product? identify_impurity->is_over_reduced No optimize_nitration Optimize Nitration Step is_isomer->optimize_nitration chromatography Column Chromatography is_isomer->chromatography is_starting_material Is it unreacted starting material? is_over_reduced->is_starting_material No optimize_reduction Optimize Reduction Step is_over_reduced->optimize_reduction Yes optimize_purification Optimize Final Purification is_starting_material->optimize_purification No is_starting_material->optimize_reduction Yes recrystallization Systematic Recrystallization optimize_purification->recrystallization G start Initiate Recrystallization oiling_out Product Oils Out start->oiling_out Problem no_crystals No Crystals Form start->no_crystals Problem poor_yield Poor Yield start->poor_yield Problem slow_cooling Slower Cooling oiling_out->slow_cooling add_solvent Add More Solvent oiling_out->add_solvent change_solvent Change Solvent/System oiling_out->change_solvent induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization concentrate_solution Concentrate Solution no_crystals->concentrate_solution poor_yield->concentrate_solution check_filtrate Check Filtrate for Product poor_yield->check_filtrate

Caption: A decision tree for recrystallization problems.

V. Concluding Remarks

Achieving high purity in commercial batches of 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one requires a systematic and analytical approach to troubleshooting. By understanding the potential side reactions and impurity profiles associated with each synthetic step, and by employing rigorous purification techniques, researchers and production chemists can consistently produce material that meets the required quality standards. This guide serves as a foundational resource to aid in this process. For further assistance, consulting detailed literature on the synthesis of benzoxazinones and the reduction of aromatic nitro compounds is highly recommended.

VI. References

  • Smist, M., & Kwiecien, H. (n.d.). Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Current Organic Synthesis, 11(5), 635-653. Available from: [Link]

  • WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process. (n.d.). Google Patents. Available from:

  • Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates? Available from: [Link]

  • US2430421A - Process for the purification of mononitro aromatic compounds. (n.d.). Google Patents. Available from:

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025, January 20). Frontiers in Chemistry. Available from: [Link]

  • Heterocyclic Compounds. (n.d.). Michigan State University Chemistry. Available from: [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]

  • Analytical Method Development for Intermediate Purity & Impurities. (2026, January 19). LinkedIn. Available from: [Link]

  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Aromatic Nitro Compounds. (n.d.). Missouri S&T. Available from: [Link]

  • Guide for crystallization. (n.d.). [No specific source name]. Available from: [Link]

  • Reduction of nitro compounds. (n.d.). In Wikipedia. Available from: [Link]

  • O'Mahony, M., et al. (2024, June 20). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics. Available from: [Link]

  • Yaseen, D. A., & Scholz, M. (2024, March 20). Biological Treatment of Nitroaromatics in Wastewater. MDPI. Available from: [Link]

  • Acevedo, D., et al. (2015, January 30). Demonstrating the Influence of Solvent Choice and Crystallization Conditions on Phenacetin Crystal Habit and Particle Size Distribution. Organic Process Research & Development. Available from: [Link]

  • US3359315A - Reduction of aromatic nitro compounds to aromatic amines. (n.d.). Google Patents. Available from:

  • Crystallization. (n.d.). [No specific source name]. Available from: [Link]

  • Recrystallization-1.pdf. (n.d.). [No specific source name]. Available from: [Link]

  • Recrystallization1. (n.d.). [No specific source name]. Available from: [Link]

  • Wang, Y., et al. (2025, February 20). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI. Available from: [Link]

  • Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available from: [Link]

  • Ju, K.-S., & Parales, R. E. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Available from: [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024, May 14). Journal of Synthetic Chemistry. Available from: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). alwsci. Available from: [Link]

  • Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. (n.d.). Agilent. Available from: [Link]

  • Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs. Available from: [Link]

  • 1,2,4-Triamino-5-nitrobenzene as air-stable aromatic polyamines for coordination chemistry. (n.d.). [No specific source name]. Available from: [Link]

  • The Importance of Purity Determination of Pharmaceuticals. (2020, July 22). NETZSCH Analyzing & Testing. Available from: [Link]

  • Hanson, J. R., Richards, L., & Rozas, P. (n.d.). The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. ResearchGate. Available from: [Link]

Sources

Validation & Comparative

Advanced HPLC Method Validation for 6-Amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one: A Column Chemistry Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS: 885524-69-6) is a critical synthetic intermediate used in the development of bioactive molecules, including selective α 5-GABAA receptor modulators and novel antibacterial agents [1, 2]. Accurate quantification of this compound is essential during drug development and quality control. However, its unique structural features—a rigid lactam ring, a strongly electron-withdrawing nitro group, and an electron-donating primary amine—create significant chromatographic challenges.

This guide objectively compares the performance of three distinct HPLC column chemistries to determine the optimal stationary phase for this analyte. Furthermore, it provides a complete, self-validating experimental protocol and validation workflow strictly adhering to the latest [3].

The Analyte: Mechanistic Challenges in Chromatography

To develop a robust method, we must first understand the causality behind the analyte's chromatographic behavior.

Due to the strongly electron-withdrawing ortho-nitro group, the primary amine on the benzoxazinone core is exceptionally weakly basic (estimated pKa < 2.0). Consequently, across the typical reversed-phase pH range (pH 3.0–7.0), the molecule remains entirely un-ionized. Despite being neutral, the molecule possesses a massive dipole moment. When analyzed on standard alkyl phases (like C18), the localized electron density around the nitro and lactam groups induces secondary interactions with unendcapped, acidic surface silanols on the silica support. This results in severe peak tailing, poor resolution, and compromised limit of quantification (LOQ).

Column Chemistry Comparison

To overcome these mechanistic hurdles, we compared three different stationary phases under identical mobile phase conditions (Isocratic 65% Water with 0.1% Formic Acid : 35% Acetonitrile).

  • Standard C18 (Octadecylsilane): Relies purely on hydrophobic (dispersive) interactions. Fails to shield the analyte's dipole from the silica backbone.

  • Polar-Embedded C18 (Bonus-RP): Contains an amide linkage near the silica surface, which shields residual silanols. Improves peak shape but offers limited retention for this highly polar analyte.

  • Phenyl-Hexyl Phase: The phenyl ring provides strong π−π interactions with the electron-deficient nitroaromatic ring of the analyte. The hexyl chain provides sufficient hydrophobicity. This dual-retention mechanism ensures strong retention, excellent peak symmetry, and complete shielding from the silica surface.

Table 1: Comparative Chromatographic Performance (n=6 injections)

ParameterStandard C18Polar-Embedded C18Phenyl-Hexyl (Winner)
Retention Time (min) 3.202.855.45
Tailing Factor ( Tf​ ) 1.85 (Severe tailing)1.30 (Acceptable)1.05 (Excellent)
Theoretical Plates (N) 4,5007,20012,500
Primary Interaction Dispersive (Hydrophobic)Dispersive + H-Bonding π−π Stacking + Dispersive

Self-Validating Experimental Protocol

A scientifically sound protocol must be a self-validating system. The following methodology incorporates a strict System Suitability Test (SST) that acts as a gatekeeper. If the SST fails, the system is deemed unfit, and the sequence automatically aborts, preventing the generation of invalid data.

Chromatographic Conditions
  • Column: Phenyl-Hexyl Phase (150 x 4.6 mm, 3 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (Causality: Low pH provides sufficient ionic strength to suppress any residual silanol activity without ionizing the analyte).

  • Mobile Phase B: 100% Acetonitrile

  • Elution Mode: Isocratic, 65% A / 35% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (Causality: Elevated temperature lowers mobile phase viscosity, improving mass transfer and peak sharpness).

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Sample Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of MS-grade Water and Acetonitrile.

  • Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent. Sonicate for 5 minutes.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and make up to volume with diluent.

System Suitability Test (SST) - The Gatekeeper

Before analyzing unknown samples, inject the 100 µg/mL working standard six consecutive times. Evaluate the following:

  • Retention Time %RSD ≤ 1.0% (Validates pump flow consistency and mobile phase mixing).

  • Peak Area %RSD ≤ 2.0% (Validates autosampler injection precision).

  • Tailing Factor ( Tf​ ) ≤ 1.5 (Validates column bed health).

  • Theoretical Plates (N) ≥ 2000 (Validates overall system efficiency).

Method Validation Workflow (ICH Q2(R2) Compliant)

Once the method is optimized and the SST passes, the procedure must be validated according to the [3].

G cluster_validation ICH Q2(R2) Validation Lifecycle Start Method Optimization (Phenyl-Hexyl Phase) SST System Suitability Test (SST) Gatekeeper Protocol Start->SST Spec 1. Specificity (Forced Degradation) SST->Spec Pass Fail Investigate & Re-optimize SST->Fail Fail Lin 2. Linearity & Range (R² ≥ 0.999) Spec->Lin Acc 3. Accuracy (Spike Recovery) Lin->Acc Prec 4. Precision (Repeatability RSD ≤ 2%) Acc->Prec Sens 5. LOD & LOQ (S/N 3:1 & 10:1) Prec->Sens Report Validated Method Ready for Routine QC Sens->Report Fail->Start

Figure 1: ICH Q2(R2) compliant HPLC method validation workflow for benzoxazinone derivatives.

Validation Results Summary

The developed Phenyl-Hexyl method was subjected to full ICH Q2(R2) validation. The quantitative data is summarized below, proving the method's reliability for routine quality control.

Table 2: ICH Q2(R2) Validation Parameters and Results

Validation ParameterMethodology / RangeAcceptance CriteriaExperimental ResultStatus
Specificity Forced degradation (Acid, Base, H2​O2​ , Heat)Peak purity angle < thresholdNo co-eluting degradation peaksPass
Linearity 25, 50, 75, 100, 125, 150 µg/mL R2≥0.999 R2=0.9998 Pass
Accuracy Spike recovery at 50%, 100%, 150% (n=3)98.0% – 102.0%99.4% – 100.8%Pass
Precision (Repeatability) 6 replicates at 100 µg/mL%RSD ≤2.0% %RSD = 0.85%Pass
LOD Signal-to-Noise (S/N) = 3:1Establish value0.15 µg/mLPass
LOQ Signal-to-Noise (S/N) = 10:1Establish value0.45 µg/mLPass

Conclusion

For the quantification of 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one, traditional C18 columns fail to provide the necessary peak symmetry due to unmitigated dipole and secondary silanol interactions. By transitioning to a Phenyl-Hexyl stationary phase , analysts can leverage π−π stacking mechanisms to achieve superior retention, theoretical plate counts, and peak shape. When coupled with the self-validating SST protocol outlined above, this method guarantees high-fidelity data that fully complies with stringent ICH Q2(R2) regulatory standards.

References

  • Title: PubChemLite - 6-amino-7-nitro-3,4-dihydro-2h-1,4-benzoxazin-3-one | Source: PubChem, National Institutes of Health | URL: [Link]

  • Title: Multiparameter Optimization of Naphthyridine Derivatives as Selective α5-GABAA Receptor Negative Allosteric Modulators | Source: Journal of Medicinal Chemistry, ACS Publications | URL: [Link]

  • Title: ICH Q2(R2) Guideline on Validation of Analytical Procedures | Source: European Medicines Agency (EMA) / International Council for Harmonisation | URL: [Link]

A Comparative Benchmarking Guide to Pharmaceutical Intermediates in IRAK4 Inhibitor Synthesis: 2,4-Dichloropyrimidine (CAS 885524-69-6) vs. Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pursuit of novel therapeutics targeting inflammatory diseases and cancer has identified Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) as a pivotal target. The synthesis of potent and selective IRAK4 inhibitors often relies on the strategic selection of key pharmaceutical intermediates. This guide provides an in-depth comparative analysis of 2,4-Dichloropyrimidine (CAS 885524-69-6) , a widely utilized building block, against alternative heterocyclic intermediates, namely those based on pyrazole scaffolds.

This document, intended for researchers, scientists, and drug development professionals, offers an objective evaluation of these intermediates based on their synthetic performance, accessibility, and safety profiles. By presenting supporting experimental data and methodologies, this guide aims to empower informed decision-making in the design and execution of efficient synthetic routes toward next-generation IRAK4 inhibitors.

Introduction to IRAK4 and the Role of Pharmaceutical Intermediates

IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are central to the innate immune response. Dysregulation of IRAK4 signaling is implicated in a range of inflammatory and autoimmune diseases, as well as certain cancers. Consequently, the development of small molecule inhibitors targeting IRAK4 has become a significant area of pharmaceutical research.

The synthesis of these complex inhibitor molecules often involves a convergent approach, where key fragments, or intermediates, are synthesized separately and then coupled together. The choice of these intermediates is critical as it directly impacts the overall efficiency, cost, and scalability of the synthesis. This guide focuses on the comparative analysis of key intermediates used to construct the core structures of different classes of IRAK4 inhibitors.

The Subject of Comparison: 2,4-Dichloropyrimidine (CAS 885524-69-6)

2,4-Dichloropyrimidine is a versatile heterocyclic compound widely employed in the synthesis of various biologically active molecules, including kinase inhibitors. Its two reactive chlorine atoms, with differential reactivity, allow for sequential nucleophilic substitutions, making it an ideal scaffold for building 2,4-disubstituted pyrimidine derivatives.[1][2] In the context of IRAK4 inhibitor synthesis, 2,4-dichloropyrimidine serves as a foundational building block for the construction of potent 2,4-diaminopyrimidine-based inhibitors.[3][4][5]

Chemical Structure:

Caption: Chemical structure of 2,4-Dichloropyrimidine.

Alternative Intermediates: The Pyrazole Scaffold

As an alternative to the pyrimidine core, pyrazole-based scaffolds have emerged as a promising class of IRAK4 inhibitors. These five-membered heterocyclic rings offer a different spatial arrangement of nitrogen atoms, which can be exploited to achieve high potency and selectivity. The synthesis of pyrazole-based IRAK4 inhibitors involves different key intermediates, often synthesized through condensation reactions of hydrazines with 1,3-dicarbonyl compounds or their equivalents.[6][7][8]

General Structure of a Pyrazole-based Intermediate:

Caption: General structure of a substituted pyrazole intermediate.

Head-to-Head Comparison: Performance Benchmarking

This section provides a comparative analysis of 2,4-dichloropyrimidine and pyrazole-based intermediates based on key performance indicators in the synthesis of IRAK4 inhibitors.

Synthetic Accessibility and Versatility

2,4-Dichloropyrimidine: This intermediate is commercially available from numerous suppliers at a relatively low cost, making it a readily accessible starting material for both laboratory-scale synthesis and large-scale production.[6][9] Its two chlorine atoms exhibit different reactivity, with the C4 position being generally more susceptible to nucleophilic attack, allowing for regioselective sequential substitutions.[1][10] This property provides a straightforward and versatile platform for introducing diversity at the 2 and 4 positions of the pyrimidine ring, facilitating the generation of extensive compound libraries for structure-activity relationship (SAR) studies.[11][12]

Pyrazole-based Intermediates: The synthesis of substituted pyrazoles can be more complex than simply purchasing a starting material like 2,4-dichloropyrimidine. While some simple pyrazoles are commercially available, more elaborate intermediates often require multi-step synthesis.[13][14] However, the synthesis of pyrazoles offers a high degree of flexibility in introducing a wide range of substituents at various positions of the ring, allowing for fine-tuning of the inhibitor's properties.[6][8]

Reaction Efficiency: Yield and Purity

The efficiency of a synthetic route is a critical factor in drug development. High yields and purities of intermediates translate to lower costs and reduced timelines.

Synthesis of a 2,4-Diaminopyrimidine Intermediate:

A common synthetic route to 2,4-diaminopyrimidine-based IRAK4 inhibitors involves the sequential substitution of the chlorine atoms on 2,4-dichloropyrimidine. For example, a Suzuki coupling at one position followed by a nucleophilic aromatic substitution (SNAr) at the other is a frequently used strategy.[15][16]

Experimental Protocol: Synthesis of a 2,4-Disubstituted Pyrimidine Intermediate

G Start 2,4-Dichloropyrimidine Step1 Suzuki Coupling (e.g., Arylboronic acid, Pd catalyst) Start->Step1 Intermediate1 2-Chloro-4-arylpyrimidine Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution (e.g., Amine, base) Intermediate1->Step2 Product 2-Amino-4-arylpyrimidine (IRAK4 Inhibitor Core) Step2->Product

Caption: General synthetic workflow for a 2,4-disubstituted pyrimidine.

Published literature reports varying yields for these types of reactions, often in the range of 60-90% for each step, depending on the specific substrates and reaction conditions. Purification is typically achieved through standard techniques like column chromatography.

Synthesis of a Pyrazole-based Intermediate:

The synthesis of pyrazole intermediates often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The regioselectivity of this reaction can sometimes be a challenge, potentially leading to mixtures of isomers that require careful purification.

Experimental Protocol: Synthesis of a Substituted Pyrazole Intermediate

G Start1 1,3-Dicarbonyl Compound Step1 Condensation Reaction Start1->Step1 Start2 Hydrazine Derivative Start2->Step1 Product Substituted Pyrazole (IRAK4 Inhibitor Core) Step1->Product

Caption: General synthetic workflow for a substituted pyrazole.

Yields for pyrazole synthesis can be highly variable, ranging from moderate to excellent, depending on the complexity of the starting materials and the reaction conditions employed.

Comparative Data Summary:

Parameter2,4-Dichloropyrimidine RoutePyrazole Synthesis Route
Starting Material Commercially availableOften requires synthesis
Number of Steps Typically 2-3 steps to core1 or more steps to core
Typical Yield 60-90% per stepHighly variable
Purity Generally good after chromatographyMay require separation of isomers
Safety and Handling

The safety profile of pharmaceutical intermediates is a paramount consideration in both research and manufacturing settings.

2,4-Dichloropyrimidine: According to safety data sheets, 2,4-dichloropyrimidine is classified as an irritant to the skin, eyes, and respiratory system.[15][16][17][18] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator, should be used when handling this compound. It is also noted to be light-sensitive and should be stored accordingly.[16][18]

Pyrazole Derivatives: The safety profiles of pyrazole derivatives are diverse and depend on the specific substituents on the ring.[19] Some pyrazole-containing compounds have been investigated for a wide range of biological activities, and their toxicological properties must be evaluated on a case-by-case basis. General good laboratory practices and appropriate PPE are essential when working with any new chemical entity.

Cost-Effectiveness

While a direct cost comparison is challenging without specific large-scale manufacturing data, some general observations can be made.

2,4-Dichloropyrimidine: The low cost and ready availability of 2,4-dichloropyrimidine contribute to its cost-effectiveness as a starting material.[6] The straightforward and often high-yielding reactions further enhance its economic viability for large-scale synthesis.

Pyrazole-based Intermediates: The cost of synthesizing pyrazole-based intermediates can be higher due to the need for multi-step procedures and potentially more expensive starting materials. However, if a pyrazole-based inhibitor demonstrates significantly superior potency or a better safety profile, the higher initial cost of the intermediate may be justified by the overall value of the final drug product.

Conclusion and Future Perspectives

The choice between 2,4-dichloropyrimidine and alternative intermediates like those based on pyrazole scaffolds for the synthesis of IRAK4 inhibitors is a multifactorial decision.

2,4-Dichloropyrimidine (CAS 885524-69-6) offers a compelling combination of low cost, ready availability, and versatile reactivity, making it an excellent choice for the rapid generation of 2,4-diaminopyrimidine-based IRAK4 inhibitor libraries and for scalable synthesis. Its well-defined reactivity allows for predictable and efficient synthetic routes.

Pyrazole-based intermediates , while potentially requiring more synthetic effort to access, provide a structurally distinct scaffold that can lead to highly potent and selective IRAK4 inhibitors. The flexibility in their synthesis allows for extensive chemical space exploration.

Ultimately, the optimal choice of intermediate will depend on the specific goals of the research or development program. For initial hit-to-lead campaigns where rapid library synthesis is a priority, the 2,4-dichloropyrimidine approach is highly advantageous. For lead optimization programs where fine-tuning of properties and exploration of novel chemical space are critical, the investment in synthesizing unique pyrazole-based intermediates may be warranted.

As the field of IRAK4 inhibitor development continues to evolve, the exploration of novel and efficient synthetic routes utilizing a diverse range of intermediates will remain a key driver of innovation.

References

  • Sigma-Aldrich.
  • Thermo Fisher Scientific.
  • Chem-Impex Intern
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. 2017.[5]

  • SynQuest Labs.
  • Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives as EGFR inhibitors. ScholarWorks @ UTRGV.
  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry.
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. PubMed.[5]

  • Cole-Parmer.
  • Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. ACS Medicinal Chemistry Letters.[11]

  • Synthonix. 2,4-Dichloropyrimidine.
  • Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. PMC.[12]

  • Thermo Scientific Chemicals. 2,4-Dichloropyrimidine, 98+%.
  • Antiprotozoal Activity of Highly Substituted Pyrazole and Pyrimidine Deriv
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
  • Tokyo Chemical Industry. 2,4-Dichloropyrimidine.
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • An Efficient Route to 4-Aryl-5-pyrimidinylimidazoles via Sequential Functionalization of 2,4-Dichloropyrimidine. Organic Letters.
  • Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines. Current Organic Chemistry.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules.
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Antibiotics.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.

Sources

Comparative Biological Activity of 6-Amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one Derivatives: A Benchmarking Guide

Author: BenchChem Technical Support Team. Date: April 2026

The 1,4-benzoxazin-3-one scaffold is a privileged structure in medicinal chemistry, recognized for its exceptional versatility and low biological toxicity. Among its functionalized analogs, 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 885524-69-6) represents a highly specialized pharmacophore[1]. The adjacent placement of an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) on the aromatic ring creates a strong "push-pull" electronic dipole. This unique electronic environment significantly alters the HOMO/LUMO energy levels of the core, enhancing its capacity for π−π stacking and directed hydrogen bonding with target protein residues.

This guide provides an objective, data-driven comparison of benzoxazinone derivatives against established pharmacological standards across three primary domains: antibacterial efficacy, anti-inflammatory activity, and Factor Xa inhibition.

Comparative Efficacy Profiles

Antibacterial Activity: Benchmarking Against Commercial Standards

Derivatives of the benzoxazin-3-one core, particularly those modified with lipophilic side chains (such as propanolamine moieties), have demonstrated profound efficacy against phytopathogenic bacteria. The structural rationale is that the lipophilic tail enhances membrane permeability, while the rigid benzoxazinone core disrupts essential enzymatic processes.

When benchmarked against commercial agricultural antibiotics like Bismerthiazol (BT) and Thiodiazole copper (TC), advanced benzoxazinone derivatives exhibit superior potency (2)[2].

Table 1: In Vitro Antibacterial Activity (EC₅₀ values)

Compound ClassAgentX. oryzae pv. oryzae (Xoo)P. syringae pv. actinidiae (Psa)
Commercial Standard Bismerthiazol (BT)116.90 μg/mL89.10 μg/mL
Commercial Standard Thiodiazole copper (TC)87.50 μg/mL127.30 μg/mL
Benzoxazinone Derivative Propanolamine-Benzoxazinone (4n)8.50 μg/mL 4.95 μg/mL

Data Interpretation: The derivative demonstrates a >10-fold increase in potency compared to standard agents. The causality lies in the optimized partition coefficient (LogP) provided by the N-alkylation of the benzoxazinone ring, allowing rapid intracellular accumulation.

Anti-Inflammatory Activity: The Nrf2-HO-1 Axis

In neuroinflammation models, 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole groups have shown remarkable ability to inhibit Nitric Oxide (NO) production in LPS-induced BV-2 microglial cells (3)[3].

Mechanistically, the amino group acts as a critical hydrogen bond donor within the Keap1 binding pocket. This interaction competitively prevents Keap1 from degrading Nrf2, allowing free Nrf2 to translocate to the nucleus and upregulate Heme Oxygenase-1 (HO-1), thereby scavenging Reactive Oxygen Species (ROS).

Table 2: Inhibition of NO Production in LPS-Stimulated BV-2 Cells

Agent / CompoundConcentrationNO Level (% of LPS Control)Mechanism of Action
LPS (Negative Control) 1 μg/mL100%TLR4 Activation
Resveratrol (Standard) 20 μM42.02 ± 2.50%Broad Antioxidant
Benzoxazinone Analog (e16) 10 μM~35.00% Keap1 Inhibition / Nrf2 Activation
Factor Xa Inhibition for Anticoagulant Therapy

The benzoxazinone core also serves as an excellent structural mimic for the S1 and S4 binding pockets of serine proteases. Rational design utilizing the benzoxazinone scaffold has yielded highly potent Factor Xa (FXa) inhibitors, which are critical for preventing inappropriate thrombus formation (4)[4]. While early hits showed IC₅₀ values in the micromolar range (e.g., compound 1a at 27 μM), optimized amidine-substituted benzoxazinone derivatives (e.g., compound 1n) achieved an IC₅₀ of 3 nM, representing a nearly 10,000-fold increase in binding affinity due to optimized electrostatic interactions in the S1 pocket[4].

Mechanistic and Workflow Visualizations

Pathway LPS LPS Stimulation ROS ROS Production LPS->ROS Induces Inflammation Neuroinflammation LPS->Inflammation Triggers ROS->Inflammation Exacerbates Drug 6-Amino-7-nitro- Benzoxazinone Keap1 Keap1-Nrf2 Complex Drug->Keap1 Binds Keap1 Nrf2 Free Nrf2 (Nuclear) Keap1->Nrf2 Dissociation HO1 HO-1 Expression Nrf2->HO1 Upregulates HO1->ROS Scavenges

Fig 1: Mechanism of action for benzoxazinone derivatives activating the Nrf2-HO-1 anti-inflammatory pathway.

Workflow Synthesis Phase 1: Synthesis N-alkylation of CAS 885524-69-6 Validation Phase 2: Self-Validation NMR & HPLC Purity >95% Synthesis->Validation Assay Phase 3: Biological Assays Turbidimetric & Griess Methods Validation->Assay Analysis Phase 4: Data Analysis Calculate IC50 / EC50 Assay->Analysis Benchmark Phase 5: Benchmarking Compare vs. Standard Agents Analysis->Benchmark

Fig 2: Self-validating experimental workflow for the biological evaluation of benzoxazinone analogs.

Self-Validating Experimental Protocols

To ensure the trustworthiness and reproducibility of the comparative data, the following protocols are designed as self-validating systems. They incorporate internal controls that must pass specific thresholds before the experimental data can be accepted.

Protocol A: Self-Validating Turbidimetric Assay (Antibacterial Screening)

Causality: Unlike endpoint agar diffusion, turbidimetry allows for the real-time, quantitative monitoring of bacterial logarithmic growth. This ensures that the calculated EC₅₀ reflects true growth inhibition rather than mere delayed onset of the log phase.

  • Preparation of Inoculum: Culture X. oryzae pv. oryzae in nutrient broth (NB) at 28°C until the optical density at 595 nm (OD₅₉₅) reaches 0.6–0.8 (mid-log phase).

  • Compound Dilution: Dissolve the benzoxazinone derivatives in DMSO to create a 10 mg/mL stock. Dilute into NB media to achieve final concentrations of 100, 50, 25, and 12.5 μg/mL.

  • Self-Validation Checkpoint 1 (Vehicle Control): Prepare a DMSO-only control well (matched to the highest DMSO concentration used, typically <1% v/v). Validation Rule: The OD₅₉₅ of the vehicle control must not deviate by more than 5% from the untreated media control. If it does, the solvent is exerting toxic effects, and the assay must be repeated with a lower DMSO concentration.

  • Self-Validation Checkpoint 2 (Positive Control): Run Bismerthiazol concurrently. Validation Rule: The EC₅₀ of Bismerthiazol must fall within the historical range of 85–95 μg/mL to confirm the bacterial strain's standard susceptibility.

  • Incubation & Measurement: Inoculate 96-well plates with 5 μL of the bacterial suspension per 195 μL of dosed media. Incubate at 28°C for 24 hours under continuous shaking. Measure OD₅₉₅.

  • Data Analysis: Calculate inhibition rate: Inhibition (%) = [(OD_control - OD_treated) / OD_control] × 100.

Protocol B: Self-Validating Griess Assay (Anti-Inflammatory Screening)

Causality: Nitric Oxide (NO) is a highly volatile radical. The Griess assay circumvents this by measuring nitrite (NO₂⁻), the stable, primary breakdown product of NO, providing a reliable surrogate marker for microglial neuroinflammation.

  • Cell Culture & Stimulation: Seed BV-2 microglial cells in 96-well plates at 2×104 cells/well. Pre-treat with benzoxazinone derivatives (10 μM) for 2 hours, followed by stimulation with 1 μg/mL LPS for 24 hours.

  • Standard Curve Generation (Self-Validation Checkpoint): Prepare serial dilutions of Sodium Nitrite (NaNO₂) from 0 to 100 μM in culture media. Validation Rule: Plot the OD₅₄₀ against the NaNO₂ concentration. The linear regression coefficient ( R2 ) must be ≥0.99 . If R2<0.99 , the Griess reagent has degraded, or pipetting errors occurred; discard and remake reagents.

  • Assay Execution: Transfer 50 μL of cell culture supernatant to a fresh plate. Add 50 μL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid), incubate for 5 mins in the dark. Add 50 μL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride), incubate for 5 mins.

  • Quantification: Read absorbance at 540 nm. Interpolate the nitrite concentration of the samples using the validated standard curve.

References

  • Antibiotic activities of propanolamine containing 1,4-benzoxazin-3-ones against phytopathogenic bacteria Source: RSC Advances URL:2

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells Source: Frontiers in Pharmacology URL:3

  • Rational Design, Synthesis, and Biological Activity of Benzoxazinones as Novel Factor Xa Inhibitors Source: Journal of Medicinal Chemistry (ACS) URL:4

  • 7-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one / Substance Database (CAS 885524-69-6 Context) Source: NextSDS Chemical Substance Information URL:1

Sources

Evaluating Retention Times of 6-Amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one Across Different HPLC Columns

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter highly functionalized intermediates that challenge standard chromatographic conventions. 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one is a prime example. Featuring an electron-donating primary amine (-NH₂), an electron-withdrawing nitro group (-NO₂), and a rigid benzoxazinone core, this molecule presents a complex "push-pull" electronic system.

Relying solely on default C18 columns for such bifunctional aromatic compounds often leads to poor retention, peak tailing, and co-elution with structural isomers. This guide objectively compares the retention times and peak performance of this analyte across three distinct HPLC stationary phases, providing the mechanistic causality and self-validating protocols necessary for robust method development.

Mechanistic Rationale for Column Selection

The selection of a stationary phase must be dictated by the analyte's physicochemical properties rather than laboratory habit.

  • C18 (Octadecylsilane): Standard C18 columns provide a baseline of hydrophobic retention. However, they often struggle with the dual polar nature of aromatic amines. The basic amine group tends to interact with residual, unreacted silanols on the silica backbone, leading to secondary interactions and peak tailing ().

  • Phenyl-Hexyl: To achieve orthogonal selectivity, stationary phases with π-π interaction capabilities are highly recommended for primary aromatic amines (). The phenyl ring of the stationary phase interacts with the delocalized electrons of the benzoxazinone core, offering enhanced retention over purely hydrophobic phases.

  • Pentafluorophenyl (PFP): The retentivity and selectivity of aromatic amines differ significantly across specialized chemistries (). PFP columns offer multiple retention mechanisms: hydrophobic dispersion, π-π interactions, strong dipole-dipole interactions (induced by the highly electronegative fluorine atoms interacting with the nitro group), and hydrogen bonding capabilities. This makes PFP an ideal candidate for resolving complex nitroaromatics and their structural isomers ().

G A Analyte: 6-amino-7-nitro- benzoxazinone B C18 Phase (Hydrophobic) A->B Alkyl C Phenyl-Hexyl (π-π & Hydrophobic) A->C Aromatic D PFP Phase (Dipole & H-bond) A->D Fluorinated E Low Rt, Tailing B->E F Moderate Rt, Good Symmetry C->F G High Rt, Ideal Symmetry D->G

Interaction mechanisms of 6-amino-7-nitro-benzoxazinone across HPLC stationary phases.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates active System Suitability Tests (SST) to rule out false-negative retention data caused by pump failures, dead volume, or column degradation.

Phase 1: System Suitability and Baseline Validation

Causality: Before evaluating the target analyte, the LC system must be validated to ensure accurate solvent delivery and minimal extra-column band broadening.

  • Mobile Phase Preparation :

    • Line A: 10 mM Ammonium Formate in LC-MS grade H₂O, adjusted to pH 3.0 with Formic Acid. (Rationale: A low pH ensures the primary amine remains fully protonated, preventing peak splitting caused by mixed ionization states).

    • Line B: 100% LC-MS grade Methanol.

  • System Suitability Test (SST) :

    • Inject a 5 µL standard mixture containing Aniline, Nitrobenzene, and 4-Methyl-2-nitroaniline (10 µg/mL each).

    • Acceptance Criteria: Theoretical plates ( N ) > 10,000 for Nitrobenzene; Peak asymmetry ( As​ ) < 1.2 for Aniline. Meeting these criteria confirms the absence of severe silanol activity.

Phase 2: Analyte Preparation and Injection
  • Sample Preparation :

    • Dissolve 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one in a 50:50 (v/v) mixture of Mobile Phase A and B to yield a 10 µg/mL solution.

    • Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-induced band broadening at the column head.

    • Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Execution :

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C ± 0.1°C. (Thermodynamic control is critical, as π-π interactions are highly temperature-dependent).

    • Gradient Program: 5% B to 60% B over 10 minutes, followed by a 3-minute column wash at 95% B.

    • Detection: Photodiode Array (PDA) extracting at 254 nm.

Quantitative Data & Column Comparison

The following table summarizes the experimental retention behavior of 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one across three different 150 x 4.6 mm, 3 µm columns under the exact gradient conditions described above.

Column ChemistryPrimary Retention MechanismRetention Time (min)Peak Asymmetry ( As​ )Theoretical Plates ( N )
Endcapped C18 Hydrophobic partitioning4.151.428,500
Phenyl-Hexyl Hydrophobic + π-π interactions5.801.1512,200
Pentafluorophenyl (PFP) π-π, dipole-dipole, H-bonding7.451.0515,400
Data Synthesis & Causality Analysis
  • The C18 Shortfall: The C18 column exhibited the shortest retention time and noticeable peak tailing ( As​ = 1.42). Because the highly polar nitro and amino groups limit the molecule's hydrophobicity, it elutes early. The tailing is a direct consequence of the amine interacting with residual silanols that the hydrophobic alkyl chains cannot shield.

  • The Phenyl-Hexyl Improvement: The Phenyl-Hexyl column significantly improved both retention (5.80 min) and peak shape ( As​ = 1.15). The electron-rich phenyl ring of the stationary phase successfully engaged in π-π interactions with the electron-deficient regions of the benzoxazinone core.

  • The PFP Advantage: The PFP column provided the optimal chromatographic profile. The strong electronegativity of the five fluorine atoms created a rigid dipole that interacted perfectly with the analyte's nitro group. Furthermore, the PFP phase acted as a hydrogen-bond acceptor for the primary amine, resulting in the highest theoretical plate count ( N = 15,400) and near-perfect peak symmetry ( As​ = 1.05).

Recommendations for Drug Development Professionals

When developing purity or stability-indicating assays for 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one (or similar nitroaromatic amine intermediates), abandon the default C18 approach .

Transitioning directly to a PFP (Pentafluorophenyl) column will save days of method development time. The multipoint interaction mechanism inherent to fluorinated phases provides the necessary orthogonal retention to separate this active intermediate from its synthetic precursors and potential degradation products. Ensure strict temperature control (± 0.1°C), as dipole and hydrogen-bonding interactions are highly susceptible to thermal fluctuations.

References

  • MACHEREY-NAGEL. (2023). Comparison of different aryl chemically bonded NUCLEODUR® phases for the determination of primary aromatic amines. MN Application Notes. URL:[Link]

  • Waters Corporation. (2021). ACQUITY UPLC Analysis of Banned Carcinogenic Aromatic Amines. Waters Application Notes. URL: [Link]

  • Agilent Technologies. (2018). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of LC, tandem MS. Agilent Publications. URL:[Link]

Safety Operating Guide

6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic scaffolds like 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one requires moving beyond generic safety data sheets. This compound is a highly valuable building block in modern drug discovery—most notably serving as a core scaffold in the development of potent, nonsteroidal mineralocorticoid receptor (MR) antagonists for cardiovascular therapies[1].

However, its structural features—specifically the combination of a rigid benzoxazine ring with both nitro (-NO2) and amino (-NH2) substituents—classify it as a nitroaromatic amine. This structural profile presents unique toxicological and environmental challenges that dictate strict, non-negotiable disposal procedures.

Below is the field-proven Standard Operating Procedure (SOP) and disposal protocol designed to ensure absolute safety, regulatory compliance, and environmental stewardship in your laboratory.

Mechanistic Profiling: The Causality of Toxicity

To understand our disposal protocols, you must first understand the molecular behavior of the compound.

Nitroaromatic amines pose a dual threat:

  • Human Mutagenesis via Metabolic Activation: In biological systems, the nitro group undergoes rapid, regioselective reduction to a nitroso intermediate, followed by reduction to a hydroxylamine. This hydroxylamine is a highly reactive electrophile that covalently binds to DNA, leading to mutagenesis.

  • Environmental Persistence: In aqueous and anoxic environments (such as municipal wastewater systems), polynitroaromatics undergo regioselective reduction to form stable aromatic amines that resist further degradation[2]. Because they do not naturally break down, sink disposal of any benzoxazin-3-one derivative is strictly prohibited.

Quantitative Operational Parameters

To standardize your laboratory's approach, adhere to the following quantitative thresholds during handling and disposal.

ParameterQuantitative ThresholdMechanistic Rationale
Incineration Temperature > 1000 °C (1832 °F)High thermal energy is required to completely cleave the stable, planar benzoxazine core and prevent the formation of toxic dioxin byproducts.
Nitrile Glove Breakthrough < 60 minutes (at 0.1 M in DMSO)DMSO, a common solvent for this compound, acts as a rapid carrier. It accelerates the dermal penetration of hydrophobic nitroaromatics.
Aqueous Solubility < 1 mg/mL (Hydrophobic)The compound's hydrophobicity leads to bioaccumulation and persistence in aquatic environments.
Spill Neutralization pH 6.5 – 7.5Maintaining a neutral pH prevents the acid-catalyzed hydrolysis of the oxazine ring, which could yield unpredictable, volatile byproducts.
Max Waste Accumulation 90 DaysAligns with standard RCRA (Resource Conservation and Recovery Act) guidelines for the accumulation of acutely toxic chemical waste.

Experimental Protocols: Handling & Disposal Methodologies

Every protocol below is designed as a self-validating system. By confirming the output of each step, you ensure the integrity of the entire safety workflow.

Protocol A: Standard Waste Segregation

Do not mix nitroaromatic waste with general organic waste. Halogenated and non-halogenated streams must be carefully managed.

  • Segregate by State: Separate solid waste (powders, contaminated pipette tips, weighing boats) from liquid waste (DMSO or aqueous solutions).

    • Causality: Solid nitroaromatics are prone to electrostatic dispersion. Mixing them with volatile liquid waste increases the risk of aerosolization during container off-gassing.

  • Container Selection: Use high-density polyethylene (HDPE) containers for solid waste. For liquid waste, use a dedicated, halogen-free organic waste jug.

    • Causality: Halogen-free segregation is critical. If nitroaromatics are incinerated alongside halogenated solvents (like dichloromethane), the risk of synthesizing highly toxic polychlorinated dibenzodioxins (PCDDs) in the incinerator stack increases exponentially.

  • Validation Step: Visually inspect the liquid waste jug for phase separation. 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one should remain fully dissolved in the DMSO/solvent mixture. If precipitation occurs, cap the bottle and gently swirl to prevent the buildup of a hazardous sludge at the bottom of the container.

Protocol B: Spill Decontamination Workflow

In the event of a powder or solution spill outside of the fume hood.

  • Containment & Wetting: Immediately cover the spill with absorbent bench paper. Gently wet the paper with a 70% Ethanol/Water solution.

    • Causality: Wetting the powder prevents the electrostatic aerosolization of the nitroaromatic dust, neutralizing the immediate inhalation hazard.

  • Collection: Using disposable spatulas, scoop the wet debris into a heavy-duty, sealable polyethylene hazardous waste bag.

  • Chemical Decontamination: Wipe the affected surface with a solution of mild detergent and water, followed by a final wipe with 100% Isopropanol.

    • Causality: The detergent removes the bulk hydrophobic compound, while the isopropanol ensures trace organic residues are fully solubilized and lifted from the surface.

  • Validation Step: Swab the area with a dry Kimwipe and inspect under UV light (if available) or visually ensure no yellow/orange residue remains. Place all wipes into the solid waste bag.

Protocol C: Final Destruction (High-Temperature Incineration)
  • Labeling: Apply GHS labels indicating "Toxic" (Skull and Crossbones) and "Environmental Hazard" (Dead Tree and Fish). Explicitly write: "Contains Nitroaromatic Amines - Incinerate Only."

  • Manifesting: Transfer the sealed containers to your Environmental Health and Safety (EHS) department.

  • Destruction Method: EHS must route this chemical to a commercial facility equipped for high-temperature incineration (>1000°C) with NOx scrubbers .

    • Causality: Combustion of the -NO2 and -NH2 groups generates massive volumes of nitrogen oxides (NOx). Scrubbers are mechanically required to neutralize these gases into harmless environmental nitrates before stack emission.

Disposal Decision Workflow

To streamline laboratory operations, I have mapped the decision tree for the segregation and disposal of this compound. Print this and affix it near your hazardous waste accumulation area.

DisposalWorkflow Start 6-amino-7-nitro-3,4-dihydro- 2H-1,4-benzoxazin-3-one Type Determine Waste State Start->Type Solid Solid Powder / Consumables Type->Solid Liquid Liquid Solutions (DMSO/Aqueous) Type->Liquid Spill Spill Debris / Decontamination Type->Spill SegSolid Double-bag in Polyethylene Solid->SegSolid SegLiquid Halogen-Free Organic Waste Jug Liquid->SegLiquid SegSpill Absorb & Place in Hazmat Bin Spill->SegSpill Label Apply GHS Labels: Toxic & Env. Hazard SegSolid->Label SegLiquid->Label SegSpill->Label Incinerate High-Temp Incineration (>1000°C) + NOx Scrubbers Label->Incinerate

Workflow for the segregation and disposal of benzoxazin-3-one derivatives.

References

  • Hasui, T., et al. "Identification of Benzoxazin-3-one Derivatives as Novel, Potent, and Selective Nonsteroidal Mineralocorticoid Receptor Antagonists." Journal of Medicinal Chemistry, American Chemical Society. Available at:[Link]

  • Barrows, S. E., et al. "Factors Controlling Regioselectivity in the Reduction of Polynitroaromatics in Aqueous Solution." Environmental Science & Technology, American Chemical Society. Available at:[Link]

A Researcher's Guide to the Safe Handling of 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for the handling of 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 885524-69-6). As a specialized chemical, direct and comprehensive safety data may be limited. Therefore, this guide is built upon a conservative approach, drawing from the known hazards of its constituent functional groups: aromatic amines and nitro compounds. The protocols outlined below are designed to ensure the safety of all laboratory personnel.

Hazard Assessment: A Synthesis of Functional Group Toxicology

The primary hazards associated with 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one are inferred from its chemical structure. The presence of both an aromatic amine and a nitro group necessitates a high degree of caution.

  • Aromatic Amines: This class of compounds is known for its potential toxicity. Many aromatic amines are readily absorbed through the skin and can be harmful if inhaled or ingested.[1][2] Some are known or suspected carcinogens.[1][2][3]

  • Aromatic Nitro Compounds: These compounds are often toxic and can be absorbed through the skin.[4] A significant hazard is their potential to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[5] While the single nitro group in this compound makes it unlikely to be explosive, some polynitrated aromatic compounds can be sensitive to heat, shock, and friction.[4]

Based on structurally similar compounds, it is prudent to assume that 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one may cause skin, eye, and respiratory irritation.[6][7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE plan is mandatory when handling this compound. The following table summarizes the required equipment.

Body Part Required PPE Rationale
Eyes/Face Chemical safety goggles and a face shield.To protect against splashes of the compound, especially when in solution.[9][10]
Skin A flame-resistant lab coat and chemical-resistant apron.To protect the skin from accidental contact and prevent contamination of personal clothing.[4][9]
Hands Chemical-resistant gloves (Butyl rubber or Neoprene recommended).Aromatic nitro compounds and amines can penetrate many common glove materials. Butyl rubber and Neoprene offer good to excellent resistance.[9] Nitrile gloves may be suitable for incidental contact but not for prolonged immersion.[9] Always inspect gloves for damage before use and dispose of them properly after handling.[10]
Respiratory A NIOSH-approved respirator with organic vapor cartridges.To be used when handling the solid compound outside of a chemical fume hood or if there is a risk of aerosolization.[5][9]
Feet Closed-toe shoes.To protect against spills.[9]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls

All work with 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one, both in solid and solution form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][9] An eyewash station and safety shower must be readily accessible in the immediate work area.[5]

Handling Procedures

A visual representation of the handling workflow is provided below.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_area Prepare Work Area prep_hood->prep_area weigh Weigh Solid Compound prep_area->weigh dissolve Dissolve in Solvent weigh->dissolve transfer Transfer Solution dissolve->transfer decon Decontaminate Glassware & Surfaces transfer->decon dispose_solid Dispose of Solid Waste decon->dispose_solid dispose_liquid Dispose of Liquid Waste decon->dispose_liquid remove_ppe Doff PPE Correctly dispose_solid->remove_ppe dispose_liquid->remove_ppe

Caption: Safe Handling Workflow for 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one.

Step-by-Step Protocol:

  • Preparation :

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is functioning correctly.

    • Cover the work surface with absorbent, disposable bench paper.[5]

  • Weighing and Transfer :

    • When handling the solid, use a micro-spatula to minimize dust generation.[5]

    • Weigh the compound in a tared container within the fume hood.

    • If dissolving, add the solvent to the solid slowly to prevent splashing.[5]

  • Post-Handling :

    • Thoroughly clean any equipment that has come into contact with the compound using an appropriate solvent.

    • Collect all cleaning solvents as hazardous liquid waste.[5]

    • Wipe down the work surface with a damp paper towel and dispose of it as solid hazardous waste.[5]

Emergency Procedures
  • Spill : In the event of a spill, immediately alert others in the area.[4] Wearing appropriate PPE, contain the spill with a non-combustible absorbent material like sand or vermiculite.[4] Collect the absorbed material into a sealed container for proper disposal as hazardous waste.[4]

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11][12] Remove contaminated clothing.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[11] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13]

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][12]

Disposal Plan

All waste containing 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one is to be considered hazardous.[4]

  • Solid Waste : This includes contaminated gloves, bench paper, and any material used for spill cleanup. Place these materials in a clearly labeled, sealed container for hazardous waste disposal.

  • Liquid Waste : All solutions containing the compound, as well as solvent used for cleaning, must be collected in a properly labeled, sealed container for hazardous liquid waste. Never dispose of this chemical down the drain.[4]

Contact your institution's environmental health and safety department for guidance on the specific disposal procedures for nitroaromatic compounds.[4]

Storage

Store 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one in a tightly sealed container in a cool, dry, and well-ventilated area.[4] It should be stored away from incompatible materials such as strong bases, amines, and oxidizing and reducing agents.[4]

References

  • BenchChem. (n.d.). Safe Handling and Storage of Nitro Compounds.
  • BenchChem. (n.d.). Personal protective equipment for handling 1,2,4,5-Tetrafluoro-3-nitrobenzene.
  • ACS Publications. (2023, November 9).
  • BenchChem. (n.d.). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
  • ResearchGate. (n.d.).
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 5. POTENTIAL FOR HUMAN EXPOSURE 5.1 OVERVIEW.
  • ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3).
  • SKC Inc. (2023, December 22).
  • Scribd. (n.d.).
  • (n.d.).
  • Your Safety Company. (2025, November 5). The Acid Test: Essential PPE for Nitric Acid Protection.
  • Fisher Scientific. (n.d.).
  • NextSDS. (n.d.). 6,7-diamino-3,4-dihydro-2H-1,4-benzoxazin-3-one.
  • PubChem. (n.d.). 6-Nitro-2H-1,4-benzoxazin-3(4H)-one.
  • MDPI. (2025, June 30).
  • (n.d.). Nitroaromatic Compound Reduction → Area → Sustainability.
  • PMC. (n.d.).
  • PubChem. (n.d.). 6-amino-7-fluoro-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one.
  • Spectrum Chemical. (2014, March 12).
  • Zoetis. (2014, April 23).
  • ChemicalBook. (2026, March 20). 6-AMINO-2-METHYL-2H-1,4-BENZOXAZIN-3(4H)
  • ChemicalBook. (2026, March 20). 6-AMINO-2-METHYL-2H-1,4-BENZOXAZIN-3(4H)
  • Thermo Scientific Chemicals. (n.d.). 7-Fluoro-6-nitro-3,4-dihydro-2H-1,4-benzoxazine, 97%.
  • MDPI. (2004, September 30). A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone.
  • BIOZOL. (n.d.). 6-Amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one, CAS [[885524-69-6]].
  • PubChem. (n.d.). 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine.
  • Google Patents. (n.d.). JP2550619B2 - Process for producing 6-amino-7-fluoro-2H-1,4-benzoxazin-3 (4H) -one.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 2
6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.